2-[4]Pyridyloxy-phenol
Description
Contextualization within Pyridyloxy-Phenol Chemical Space
The term "chemical space" refers to the vast, multidimensional collection of all possible molecules. enamine.netplos.org Within this immense landscape, specific regions are explored by chemists seeking compounds with desired properties. The pyridyloxy-phenol chemical space is a targeted region of high interest, primarily because it combines two highly valuable pharmacophores: pyridine (B92270) and phenol (B47542).
Pyridyloxy-phenol derivatives are investigated for a variety of potential applications, building on the known bioactivities of their parent structures. The exploration of this chemical space involves synthesizing libraries of related compounds by varying substitution patterns on either aromatic ring. This allows researchers to conduct structure-activity relationship (SAR) studies to identify molecules with optimized properties for fields such as medicinal chemistry and materials science. researchgate.netbiosolveit.de The compound 2- openaccessjournals.comPyridyloxy-phenol is a fundamental scaffold within this space, representing a specific linkage (ortho-substitution on the phenol, para-linkage from the pyridine nitrogen) that dictates its three-dimensional shape and electronic properties.
General Significance of Phenol and Pyridine Derivatives in Chemical Sciences
The importance of 2- openaccessjournals.comPyridyloxy-phenol can be better understood by examining the significance of its constituent parts.
Phenol Derivatives: Phenols are aromatic compounds characterized by a hydroxyl (-OH) group directly attached to a benzene (B151609) ring. pcc.eu This structure imparts unique acidic and reactive properties. pcc.euwikipedia.org Phenol and its derivatives are foundational materials in the chemical industry, serving as precursors to a vast array of products, including plastics (polycarbonates, Bakelite), resins, and explosives. pcc.euwikipedia.org They are crucial intermediates in the synthesis of numerous pharmaceuticals, agrochemicals, and dyes. wikipedia.orgfiveable.meyoutube.com Furthermore, the phenolic structure is the basis for many natural and synthetic antioxidants, which are vital in food preservation and cosmetics. researchgate.netfiveable.menih.gov
Pyridine Derivatives: Pyridine is a six-membered heterocyclic aromatic compound containing one nitrogen atom. openaccessjournals.comnumberanalytics.com This nitrogen atom significantly influences the ring's electronic properties, making pyridine and its derivatives cornerstones of heterocyclic chemistry. numberanalytics.com They are ubiquitous in medicinal chemistry, forming the core structure of many drugs with diverse biological activities, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties. tandfonline.comresearchgate.netnih.gov The lone pair of electrons on the nitrogen atom also allows pyridine derivatives to act as effective ligands for metal ions and as chemosensors. tandfonline.comnih.gov
The combination of these two privileged scaffolds in a single molecule like 2- openaccessjournals.comPyridyloxy-phenol creates a hybrid compound with a rich chemical profile, suggesting potential for novel applications that draw from the properties of both parent classes.
Review of Related Aryloxy-Phenol Compounds in Literature
Aryloxy-phenols, the broader class to which 2- openaccessjournals.comPyridyloxy-phenol belongs, are diaryl ethers that have been the subject of extensive research. These compounds are valued as building blocks for bioactive natural products, polymers, and other functional materials. mdpi.comresearchgate.net For example, meta-aryloxy phenols are used as antioxidants, ultraviolet absorbers, and flame retardants in the production of plastics and coatings. mdpi.comencyclopedia.pub
The synthesis of aryloxy-phenols is a significant area of study. The Ullmann reaction remains a classic method, though research continues to focus on developing more efficient, milder, and more general protocols, including palladium-catalyzed and metal-free approaches. organic-chemistry.orgresearchgate.net The synthesis can be challenging, particularly for creating specific substitution patterns due to the directing effects of the hydroxyl group on the phenol ring. mdpi.comencyclopedia.pub
Below is a data table of computed properties for 2- openaccessjournals.comPyridyloxy-phenol and its isomer, o-(2-Pyridyloxy)phenol, derived from public chemical databases.
| Property | 2- openaccessjournals.comPyridyloxy-phenol nih.gov | o-(2-Pyridyloxy)phenol nih.gov |
|---|---|---|
| Molecular Formula | C₁₁H₉NO₂ | C₁₁H₉NO₂ |
| Molecular Weight | 187.19 g/mol | 187.19 g/mol |
| XLogP3 | 2.2 | 2.2 |
| Hydrogen Bond Donor Count | 1 | 1 |
| Hydrogen Bond Acceptor Count | 3 | 3 |
| Rotatable Bond Count | 2 | 2 |
| Topological Polar Surface Area | 42.4 Ų | 42.4 Ų |
Spectroscopic data is essential for the characterization of these compounds. For phenols, the 1H NMR spectrum typically shows the hydroxyl proton signal between 4-7 ppm and aromatic protons between 7-8 ppm. libretexts.org In the 13C NMR spectrum, the carbon atom attached to the hydroxyl group is shifted downfield to around 155 ppm. libretexts.org
The study of 2- openaccessjournals.comPyridyloxy-phenol and its relatives continues to be a fertile ground for chemical discovery, driven by the enduring importance of its constituent phenol and pyridine motifs.
Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-4-yloxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-10-3-1-2-4-11(10)14-9-5-7-12-8-6-9/h1-8,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGOXQVQMKMUAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4979-03-7 | |
| Record name | 2-(pyridin-4-yloxy)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 2 1 Pyridyloxy Phenol
Established Synthetic Routes for Pyridyloxy-Phenols
The formation of the aryl ether bond in pyridyloxy-phenols is typically achieved through the reaction of a pyridine (B92270) derivative with a phenol (B47542) derivative. The specific nature of the reactants and the reaction conditions dictate the most suitable synthetic route.
Nucleophilic Aromatic Substitution Reactions of Halogenated Pyridines with Phenols
Nucleophilic aromatic substitution (SNAr) is a prominent and widely utilized method for the synthesis of pyridyloxy-phenols. wikipedia.orglibretexts.org This reaction involves the displacement of a leaving group, typically a halide, on a pyridine ring by a nucleophile, which in this case is a phenoxide ion. wikipedia.org The efficiency of the SNAr reaction is highly dependent on the electronic properties of the pyridine ring. The presence of electron-withdrawing groups positioned ortho or para to the leaving group activates the ring towards nucleophilic attack, making the substitution more favorable. wikipedia.orglibretexts.org Pyridines are particularly reactive in SNAr reactions, especially when substituted at the ortho or para positions, because the nitrogen atom can effectively delocalize the negative charge in the intermediate. wikipedia.org
A general representation of this reaction involves the treatment of a halogenated pyridine with a phenol in the presence of a base. The base deprotonates the phenol to generate the more nucleophilic phenoxide ion, which then attacks the electron-deficient carbon of the pyridine ring, leading to the formation of the pyridyloxy-phenol and a halide salt as a byproduct.
For instance, the synthesis of 4-((5-trifluoromethyl)pyridin-2-yl)-oxy)benzonitrile has been achieved by reacting 2-chloro-5-(trifluoromethyl)pyridine (B1661970) with 4-cyanophenol in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). fluorine1.ru Similarly, 4-((3,5-dichloropyridin-4-yl)oxy)benzonitrile was synthesized from 3,4,5-trichloropyridine (B1364703) and 4-cyanophenol using the same base and solvent system. fluorine1.ru
| Halogenated Pyridine | Phenol | Base | Solvent | Product |
|---|---|---|---|---|
| 2-chloro-5-(trifluoromethyl)pyridine | 4-cyanophenol | K₂CO₃ | DMF | 4-((5-trifluoromethyl)pyridin-2-yl)-oxy)benzonitrile |
| 3,4,5-trichloropyridine | 4-cyanophenol | K₂CO₃ | DMF | 4-((3,5-dichloropyridin-4-yl)oxy)benzonitrile |
Condensation Reactions in Pyridyloxy-Phenol Synthesis
Condensation reactions represent another important pathway for the synthesis of pyridyloxy-phenols. numberanalytics.com These reactions involve the joining of two molecules with the elimination of a small molecule, such as water. numberanalytics.comlibretexts.org In the context of pyridyloxy-phenol synthesis, this can involve the reaction between a hydroxyl-substituted pyridine and a suitable phenol derivative, or vice versa, often catalyzed by an acid or a base. numberanalytics.com
The specific conditions of the condensation reaction can be tailored to favor the formation of the desired ether linkage. For example, the synthesis of N-Benzoyl N'-pyridyloxy phenyl ureas involves a condensation reaction that is preferably carried out under a nitrogen atmosphere. justia.com
Alkylation Approaches Involving Phenol and Pyridyl Moieties
Alkylation reactions provide a versatile method for the formation of the ether bond in pyridyloxy-phenols. cyf-kr.edu.plrsc.org This approach typically involves the reaction of a phenoxide ion with a pyridyl derivative that has a suitable leaving group, or the reaction of a pyridyloxide with an aryl halide. The choice of alkylating agent and reaction conditions is crucial for the success of the synthesis.
One common method involves the generation of a phenoxide ion by treating a phenol with a base, followed by reaction with a pyridyl halide. cyf-kr.edu.pl Microwave-assisted synthesis under solvent-free phase-transfer catalysis (PTC) conditions has been shown to be a rapid and efficient method for the O-alkylation of phenols. cyf-kr.edu.pl For example, various aromatic ethers have been synthesized by mixing a phenol with an alkyl halide and a catalytic amount of tetrabutylammonium (B224687) bromide (TBAB) adsorbed on a mixture of potassium carbonate and potassium hydroxide, followed by microwave irradiation. cyf-kr.edu.pl
Another strategy involves the alkylation of a hydroxy-pyridine derivative. For instance, the synthesis of methyl 3-(2-methoxy-4-pyridyl)propionate, a key intermediate for a histamine (B1213489) H₂-receptor antagonist, was achieved through the alkylation of 2-methoxy-4-methylpyridine. rsc.org
| Phenol | Alkylating Agent | Catalyst | Base | Yield (%) | Time (s) |
|---|---|---|---|---|---|
| Phenol | Benzyl chloride | TBAB | K₂CO₃/KOH | 78 | 50 |
| Phenol | Dimethyl sulphate | TBAB | K₂CO₃/KOH | 87 | 25 |
| p-Chlorophenol | Benzyl chloride | TBAB | K₂CO₃/KOH | 72 | 50 |
| m-Cresol | Benzyl chloride | TBAB | K₂CO₃/KOH | 92 | 50 |
Mechanistic Investigations of Reaction Pathways
Understanding the mechanisms of the reactions used to synthesize pyridyloxy-phenols is crucial for optimizing reaction conditions and predicting outcomes. This includes the study of reaction intermediates, transition states, and the factors that control selectivity.
Elucidation of Intermediates and Transition States
The mechanism of nucleophilic aromatic substitution (SNAr) reactions proceeds through a two-step addition-elimination process. libretexts.org The first step involves the attack of the nucleophile (phenoxide) on the carbon atom bearing the leaving group, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by resonance, particularly when electron-withdrawing groups are present on the aromatic ring. wikipedia.org The second step is the elimination of the leaving group, which restores the aromaticity of the ring and yields the final product. numberanalytics.com
In elimination-addition reactions, a highly reactive intermediate called an aryne (or hetaryne in the case of pyridines) can be formed. libretexts.org This mechanism is more common with very strong bases and unactivated aryl halides. libretexts.org
Computational studies, such as those employing density functional theory (DFT), can be used to model transition states and elucidate reaction mechanisms. e3s-conferences.org For example, transition state modeling has been used to understand the cyclization mechanism in the synthesis of natural products. e3s-conferences.org Such calculations can provide valuable information about the energies of intermediates and transition states, helping to rationalize the observed reactivity and selectivity. wolfram.come3s-conferences.org
Regioselectivity and Stereoselectivity in Synthesis
Regioselectivity, the control of the position of the new bond formation, is a critical aspect of pyridyloxy-phenol synthesis. numberanalytics.com In SNAr reactions, the regioselectivity is primarily governed by the position of the leaving group and any activating groups on the pyridine ring. wikipedia.org For instance, ortho- and para-substituted pyridines are generally more reactive towards nucleophilic attack. wikipedia.org
In some cases, specific directing groups can be used to achieve high regioselectivity. For example, template-directed approaches have been developed for the meta-selective C-H functionalization of phenols. nih.gov While not directly forming the ether linkage, these methods highlight the importance of controlling regiochemistry in the synthesis of substituted phenols. Catalyst-controlled regioselective chlorination of phenols has also been demonstrated, showcasing the ability of catalysts to influence the site of reaction. nsf.gov
Stereoselectivity, the control of the three-dimensional arrangement of atoms, is generally not a primary concern in the synthesis of the core 2- wolfram.compyridyloxy-phenol structure itself, as the key ether linkage does not typically create a new stereocenter. However, if either the phenol or the pyridine reactant contains pre-existing chiral centers, their influence on the reaction and the properties of the final product would need to be considered. In related glycosylation reactions, for example, the stereoselectivity of the newly formed glycosidic bond is a major focus, and mechanistic studies have been conducted to understand the factors controlling the formation of specific stereoisomers. beilstein-journals.org The Zimmerman-Traxler model, for instance, is used to predict the stereochemistry of aldol (B89426) reactions by considering a chair-like transition state. harvard.edu
Catalytic Systems in 2-rsc.orgPyridyloxy-phenol Synthesis
The formation of the diaryl ether linkage in 2- ccspublishing.org.cnpyridyloxy-phenol is a critical step that can be achieved through various catalytic approaches. The choice of catalyst significantly influences the reaction's efficiency and conditions.
While acid catalysis is a fundamental strategy for promoting reactions like esterification and etherification, its application in the direct synthesis of 2- ccspublishing.org.cnpyridyloxy-phenol presents significant challenges. The primary obstacle lies in the intrinsic basicity of the pyridine ring. The lone pair of electrons on the nitrogen atom readily interacts with both Brønsted and Lewis acids. beilstein-journals.orgwikipedia.org This interaction leads to the formation of a pyridinium (B92312) salt, which deactivates the pyridine ring toward electrophilic substitution and can complicate nucleophilic substitution pathways. beilstein-journals.org
In a typical Lewis acid-catalyzed reaction, the acid coordinates to a Lewis basic site, such as a carbonyl oxygen, to activate the substrate for nucleophilic attack. wikipedia.org However, in the case of a pyridine-containing substrate, the Lewis acid would preferentially coordinate with the more basic pyridine nitrogen, hindering the desired catalytic cycle for ether formation. beilstein-journals.org Consequently, acid-catalyzed methods are not commonly employed for the direct coupling of phenols with pyridyl electrophiles. Instead, related transformations under acidic conditions, such as the synthesis of diphenolic acid from phenol and levulinic acid, proceed via different mechanisms where such deactivation is not a primary concern. mdpi.com
Base-catalyzed methodologies, particularly copper-catalyzed Ullmann-type condensations, represent a more conventional and effective route for the synthesis of diaryl ethers, including the 2- ccspublishing.org.cnpyridyloxy-phenol scaffold. dicp.ac.cnmdpi.com The Ullmann diaryl ether synthesis involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base. tandfonline.comresearchgate.net Historically, these reactions required harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper. tandfonline.comrhhz.net
Modern advancements have led to the development of milder and more efficient catalytic systems. These systems often employ catalytic amounts of a copper(I) salt, such as CuI, in conjunction with a ligand and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF. tandfonline.comnih.gov The ligand, often a bidentate N,N- or N,O-donor, enhances the solubility and reactivity of the copper catalyst, allowing the reaction to proceed at lower temperatures (80-120°C). researchgate.netrhhz.netnih.gov The reaction is believed to proceed through a copper(I) phenoxide intermediate which then reacts with the aryl halide. nih.gov
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield | Ref. |
| Aryl Halide | Phenol | CuI | Dimethyl di(2-pyridyl)silane | K₂CO₃ | DMF | 100 | Good | tandfonline.com |
| Aryl Halide | Phenol | CuI | 2-((2-isopropylphenylimino)methyl)phenol | K₃PO₄ | Dioxane | 101 | 91% | rhhz.net |
| Aryl Halide | Phenol | Cu₂O | Chxn-Py-Al | Cs₂CO₃ | MeCN | 82 | High | researchgate.net |
| Aryl Iodide | Phenol | CuCl | N,N-dimethylglycine | Cs₂CO₃ | Dioxane | 100 | 85-98% | researchgate.net |
| Aryl Bromide | Phenol | CuO-NPs | - | KOH | DMSO | ~100 | Good | mdpi.com |
This table presents representative conditions for the base-catalyzed Ullmann-type diaryl ether synthesis.
Photochemical methods, particularly those involving photoredox catalysis, have emerged as powerful tools for the functionalization of C-H bonds under mild conditions. acs.org In the context of the 2- ccspublishing.org.cnpyridyloxy-phenol core, these methods are primarily applied to the functionalization of the pre-formed molecule rather than the synthesis of the ether bond itself.
A notable example is the dual ruthenium and photoredox-catalyzed ortho-olefination of 2-pyridylphenols. d-nb.infobeilstein-journals.org In this process, the pyridine ring of the substrate acts as a directing group, guiding a ruthenium catalyst to activate the ortho C-H bond of the phenol ring. d-nb.inforsc.org A separate iridium-based photoredox catalyst, when irradiated with visible light, facilitates the regeneration of the active ruthenium catalyst, allowing the catalytic cycle to proceed efficiently. d-nb.infobeilstein-journals.org The proposed mechanism involves the formation of a cyclometalated ruthenium intermediate, insertion of the olefin, and subsequent reductive elimination of the product. d-nb.info The photoredox cycle is crucial for reoxidizing the ruthenium complex after the reductive elimination step. d-nb.inforsc.org
| Phenol Substrate | Olefin Partner | Ru-Catalyst | Photocatalyst | Solvent | Temp. (°C) | Yield | Ref. |
| 2-(2-Pyridyl)phenol | Ethyl acrylate | [Ru(p-cymene)Cl₂]₂ | [Ir(bpy)(ppy)₂]PF₆ | DMA | 120 | Good | d-nb.info |
| 2-(2-Pyridyl)phenol | Styrene | [Ru(p-cymene)Cl₂]₂ | [Ir(bpy)(ppy)₂]PF₆ | DMA | 120 | Good | d-nb.info |
| 2-(2-Pyridyl)phenol | Butyl acrylate | [Ru(p-cymene)Cl₂]₂ | [Ir(bpy)(ppy)₂]PF₆ | DMA | 120 | Good | acs.org |
This table showcases examples of photochemical ortho-olefination of 2-pyridylphenols.
Derivatization Strategies of the 2-rsc.orgPyridyloxy-phenol Core
Once the 2- ccspublishing.org.cnpyridyloxy-phenol scaffold is synthesized, its chemical properties can be further modified by functionalizing either the pyridine or the phenol ring. These derivatizations are crucial for tuning the molecule's electronic and steric properties.
The pyridine ring, being electron-deficient, presents unique challenges and opportunities for functionalization. beilstein-journals.org While direct electrophilic aromatic substitution is difficult, transition metal-catalyzed C-H activation provides a powerful alternative. Specifically, ruthenium-catalyzed meta-selective C-H functionalization of 2-phenoxypyridine (B1581987) has been developed. rsc.orgnih.govwikipedia.org This strategy overcomes the inherent preference for ortho-functionalization often seen with directing groups.
The mechanism involves the formation of a cycloruthenated intermediate where the metal is coordinated to the pyridine nitrogen and bonded to the ortho-carbon of the phenyl ring. rsc.orgwikipedia.org This intermediate then directs subsequent functionalization, such as alkylation or sulfonation, to the position para to the C-Ru bond on the pyridine ring, which corresponds to the meta position relative to the phenoxy substituent. rsc.orgwikipedia.org This remote σ-activation strategy enables the construction of challenging substitution patterns. rsc.orgnih.gov
The phenol ring of the 2- ccspublishing.org.cnpyridyloxy-phenol core can be selectively functionalized, most commonly at the ortho position, by leveraging the directing ability of the pyridyl group. This approach has been successfully applied in palladium-catalyzed and metal-free C-H activation reactions.
Palladium-catalyzed ortho-arylation of 2-phenoxypyridines has been achieved using arylboronic acids or their more reactive potassium aryltrifluoroborate salts as coupling partners. rsc.orgthieme-connect.comnih.gov These reactions typically employ a Pd(II) catalyst, such as Pd(OAc)₂, and an oxidant. The proposed mechanism involves the initial coordination of the pyridine nitrogen to the palladium center, followed by C-H activation at the ortho position of the phenol ring to form a palladacycle intermediate. rsc.orgthieme-connect.com Transmetalation with the boron reagent and subsequent reductive elimination yields the ortho-arylated product. thieme-connect.comnih.gov
Furthermore, a metal-free ortho-C-H borylation of 2-phenoxypyridines has been developed using boron tribromide (BBr₃) as the borylating agent, followed by esterification with pinacol. ccspublishing.org.cnacs.orgnih.gov This method provides access to versatile aryl boronate esters, which are valuable intermediates for further cross-coupling reactions. acs.orgnih.gov
| Reaction Type | Reagent/Catalyst | Coupling Partner | Key Features | Yield | Ref. |
| ortho-Arylation | Pd(OAc)₂ / Oxidant | Potassium Aryltrifluoroborates | Pyridine-directed C-H activation | Good to Excellent | rsc.orgthieme-connect.com |
| ortho-Borylation | BBr₃ then Pinacol | - | Metal-free, mild conditions | Good | acs.orgnih.gov |
| ortho-Olefination | [Ru]/[Ir] Photocatalyst | Acrylates, Styrenes | Dual catalytic system, visible light | Good | d-nb.infobeilstein-journals.org |
This table summarizes key derivatization strategies for the phenol ring of 2-phenoxypyridine.
Green Chemistry Principles in Synthetic Protocols
The application of green chemistry principles to the synthesis of chemical compounds is a paramount objective in modern organic chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. In the context of synthesizing diaryl ethers, a structural class to which 2-pyridyloxy-phenol belongs, significant strides have been made in developing more environmentally benign protocols. A key focus has been the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution.
Solvent-free reaction conditions represent a significant advancement in green chemistry, offering benefits such as reduced waste, lower energy consumption, and simplified purification procedures. ciac.jl.cn These methods often involve either heating the neat reactants, sometimes with a solid support or catalyst, or utilizing mechanical energy to promote the reaction. For the synthesis of diaryl ethers, several solvent-free approaches have been developed, primarily relying on microwave irradiation or mechanochemical techniques. While specific research on the solvent-free synthesis of 2-pyridyloxy-phenol is not extensively documented, the methodologies applied to the broader class of diaryl ethers provide a strong framework for its potential green synthesis.
Microwave-Assisted Solvent-Free Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov In the absence of a solvent, microwave irradiation can efficiently heat a mixture of solid reactants, promoting the reaction.
A notable solvent-free method for the synthesis of diaryl ethers involves the reaction of phenols with aryl halides in the presence of a solid base like potassium fluoride (B91410) on alumina (B75360) (KF/Al2O3) under microwave irradiation. nih.govresearchgate.net This method avoids the use of high-boiling polar solvents traditionally used for such nucleophilic aromatic substitution (SNAr) reactions. nih.gov The KF/Al2O3 not only acts as a base but also as a solid support that absorbs microwave energy effectively. This approach has been shown to be applicable to a range of substrates, affording diaryl ethers in high yields (83-96%) within very short reaction times. nih.gov
Another approach utilizes magnetite (Fe3O4) nanoparticles as a magnetically recoverable catalyst for the C-O cross-coupling of phenols with aryl bromides under solvent-free and ligand-free conditions. ciac.jl.cn This method, although requiring elevated temperatures (130 °C), demonstrates the potential for heterogeneous catalysis in solvent-free systems, with the catalyst being easily separated and recycled. ciac.jl.cn
Interactive Data Table: Microwave-Assisted Solvent-Free Synthesis of Diaryl Ethers
| Aryl Halide Reactant | Phenol Reactant | Catalyst/Base | Power (W) / Temp (°C) | Time (min) | Yield (%) | Reference |
| 1-Fluoro-4-nitrobenzene | Phenol | KF/Al2O3 | 450 W | 5 | 95 | nih.gov |
| 1-Chloro-2,4-dinitrobenzene | 4-Methoxyphenol | KF/Al2O3 | 450 W | 3 | 96 | nih.gov |
| 1-Bromo-4-nitrobenzene | 4-Cresol | KF/Al2O3 | 450 W | 6 | 92 | nih.gov |
| 4-Bromobenzonitrile | Guaiacol | None (K2CO3) | 150 °C | 10 | 90 | acs.org |
| 1-Bromobenzene | Phenol | Fe3O4 | 130 °C | 48 h | 94.7 | ciac.jl.cn |
Mechanochemical Synthesis
Mechanochemistry utilizes mechanical energy, such as grinding or ball-milling, to induce chemical reactions in the solid state. rsc.org This solvent-free technique can lead to the formation of products that are difficult to obtain through traditional solution-based methods and can significantly reduce reaction times and waste.
The Ullmann condensation, a classical method for forming diaryl ethers, traditionally requires high temperatures and polar solvents. wikipedia.org However, mechanochemical approaches have been developed to conduct this reaction under solvent-free conditions. For instance, a copper-catalyzed C-O coupling reaction for diaryl ether synthesis has been successfully performed using electromagnetic milling without any solvent or external heating. rsc.org This method employs a custom-synthesized oxalic diamide (B1670390) ligand and demonstrates good functional group tolerance and scalability. rsc.org
High-speed ball milling (HSBM) has also been applied to the Ullmann coupling for the synthesis of biaryl compounds, a reaction analogous to diaryl ether synthesis. nih.gov In some cases, the copper reaction vessel itself can act as the catalyst, eliminating the need for additional copper powder. nih.gov Furthermore, the synthesis of bulky diamondoid ethers has been achieved through high-temperature ball milling, a technique that proved superior to conventional solution-based methods, which were hampered by the low solubility of the reactants. irb.hr
These examples of solvent-free methodologies for diaryl ether synthesis highlight the significant potential for developing a green synthetic protocol for 2-pyridyloxy-phenol. By adapting these microwave-assisted or mechanochemical approaches, it is conceivable that 2-pyridyloxy-phenol could be synthesized with high efficiency while adhering to the principles of green chemistry, thereby minimizing environmental impact.
Advanced Spectroscopic and Structural Elucidation of 2 1 Pyridyloxy Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Analysis
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring protons in a molecule. In a hypothetical ¹H NMR spectrum of 2-(pyridin-4-yloxy)phenol, the signals for the aromatic protons would be expected in the range of 6.0-8.5 ppm. docbrown.infoorgchemboulder.com The protons on the pyridyl ring would likely appear at the lower field (higher ppm) end of this range due to the electron-withdrawing effect of the nitrogen atom. The protons on the phenolic ring would show characteristic splitting patterns based on their substitution. docbrown.info The phenolic hydroxyl proton typically appears as a broad singlet, the chemical shift of which can vary depending on solvent and concentration. libretexts.org The integration of the peaks would correspond to the number of protons in each unique environment. docbrown.info
Hypothetical ¹H NMR Data for 2-(pyridin-4-yloxy)phenol
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~8.4 | Doublet | 2H | H-2', H-6' (Pyridyl) |
| ~7.2-7.8 | Multiplet | 4H | Aromatic Protons (Phenolic) |
| ~6.8 | Doublet | 2H | H-3', H-5' (Pyridyl) |
| ~5.0 | Broad Singlet | 1H | OH |
¹³C NMR and DEPT Spectroscopy
Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in a molecule. In the ¹³C NMR spectrum of 2-(pyridin-4-yloxy)phenol, one would expect to see distinct signals for each of the 11 carbon atoms, unless symmetry renders some equivalent. docbrown.infolibretexts.org The carbon atoms of the pyridine (B92270) ring would appear at chemical shifts influenced by the nitrogen atom, while the phenolic carbons would have shifts characteristic of substituted benzene (B151609) rings. docbrown.infolibretexts.org The carbon attached to the oxygen of the phenol (B47542) (C-2) and the carbon of the pyridine ring attached to the ether oxygen (C-4') would be expected at lower fields.
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. aiinmr.comlibretexts.org A DEPT-135 experiment, for instance, would show CH and CH₃ signals pointing up, while CH₂ signals point down, and quaternary carbons are absent. aiinmr.com This would be crucial in confirming the assignments of the protonated carbons in the 2-(pyridin-4-yloxy)phenol structure.
Hypothetical ¹³C NMR Data for 2-(pyridin-4-yloxy)phenol
| Chemical Shift (δ) (ppm) | DEPT-135 | Assignment |
| ~165 | No Signal | C-4' (Pyridyl) |
| ~155 | No Signal | C-1 (Phenolic) |
| ~150 | Positive | C-2', C-6' (Pyridyl) |
| ~140 | No Signal | C-2 (Phenolic) |
| ~120-130 | Positive | CH (Phenolic) |
| ~110 | Positive | C-3', C-5' (Pyridyl) |
Two-Dimensional NMR Techniques
Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are powerful methods for establishing the connectivity between atoms in a molecule. huji.ac.ilwalisongo.ac.idsdsu.edu
COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, typically those on adjacent carbons. This would help in assigning the protons on both the phenolic and pyridyl rings. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) would show correlations between protons and the carbons they are directly attached to, allowing for the unambiguous assignment of protonated carbons. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity around quaternary carbons and across the ether linkage in 2-(pyridin-4-yloxy)phenol. sdsu.edu
Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound, as well as to gain structural information from its fragmentation pattern. etamu.edu
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental formula. nih.gov For 2-(pyridin-4-yloxy)phenol (C₁₁H₉NO₂), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu The sample is first vaporized and separated into its components in the GC column. Each component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a "fingerprint" that can be used to identify the compound. researchgate.net The fragmentation pattern of 2-(pyridin-4-yloxy)phenol would show characteristic losses, such as the cleavage of the ether bond, which would further confirm its structure. docbrown.info
Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) for Complex Mixture Analysis
Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) is a powerful technique for the separation, identification, and quantification of individual components within complex mixtures. For 2-(pyridin-4-yloxy)phenol, this method provides critical information on its molecular weight and structural fragments.
In positive ion mode ESI-MS, 2-(pyridin-4-yloxy)phenol would be expected to readily form a protonated molecule, [M+H]⁺, due to the basic nature of the pyridine nitrogen atom. The nominal mass of the compound (C₁₁H₉NO₂) is approximately 187.06 g/mol , which would result in a prominent ion at an m/z (mass-to-charge ratio) of around 188.
Tandem mass spectrometry (MS/MS) of this [M+H]⁺ precursor ion would induce fragmentation, yielding structurally informative product ions. The fragmentation pattern is dictated by the compound's structure, particularly the ether linkage and the positions of the hydroxyl and pyridyloxy groups. Key fragmentation pathways would likely involve the cleavage of the ether bond, which is a common fragmentation route for diaryl ethers. This could lead to the formation of characteristic ions corresponding to the pyridin-4-ol and phenol moieties. The precise fragmentation patterns and relative abundances of the product ions serve as a molecular fingerprint, enabling its unambiguous identification in a complex matrix.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are essential for identifying functional groups and elucidating molecular structure.
Infrared (IR) Spectroscopy
The IR spectrum of 2-(pyridin-4-yloxy)phenol is characterized by absorption bands corresponding to its specific functional groups. The presence of the hydroxyl (-OH) group on the phenol ring gives rise to a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of O-H stretching vibrations and is often broadened due to hydrogen bonding.
The C-O-C asymmetric and symmetric stretching vibrations of the diaryl ether linkage are expected to produce strong, characteristic bands in the fingerprint region, typically around 1270-1230 cm⁻¹ (asymmetric) and 1050-1010 cm⁻¹ (symmetric). Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations will appear in the 1600-1400 cm⁻¹ region. The pyridine ring itself will contribute to this region, with characteristic C=N stretching vibrations.
Table 1: Characteristic Infrared (IR) Absorption Frequencies for 2-(pyridin-4-yloxy)phenol
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| O-H Stretch | 3200 - 3600 (broad) | Phenolic Hydroxyl |
| Aromatic C-H Stretch | 3000 - 3100 | Phenyl and Pyridyl Rings |
| Aromatic C=C Stretch | 1400 - 1600 | Phenyl and Pyridyl Rings |
| C=N Stretch | ~1580 - 1610 | Pyridine Ring |
| Asymmetric C-O-C Stretch | 1230 - 1270 | Diaryl Ether |
| Symmetric C-O-C Stretch | 1010 - 1050 | Diaryl Ether |
Raman Spectroscopy, Including Resonance Raman
Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of 2-(pyridin-4-yloxy)phenol would also exhibit bands related to the aromatic rings and the ether linkage. Aromatic ring stretching modes, particularly the symmetric "ring breathing" mode of the pyridine ring, typically give rise to strong and sharp signals in the Raman spectrum.
Resonance Raman (RR) spectroscopy, a technique where the excitation wavelength is chosen to overlap with an electronic absorption band, could be particularly insightful for this molecule. If the excitation laser wavelength matches one of the π-π* transitions of the pyridyl or phenyl chromophores, specific vibrational modes coupled to that electronic transition will be selectively enhanced. This enhancement can be by a factor of 10² to 10⁴, allowing for the detailed study of the chromophoric parts of the molecule even at low concentrations. For 2-(pyridin-4-yloxy)phenol, RR spectroscopy could selectively probe the vibrations of either the phenol or the pyridine ring system, depending on the excitation wavelength used, providing detailed structural information about the molecule's electronic ground and excited states.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π-π* and n-π* transitions associated with its chromophores.
Absorption Maxima and Spectral Characterization
The UV-Vis spectrum of 2-(pyridin-4-yloxy)phenol is expected to show absorption bands characteristic of its two aromatic systems: the phenol and the pyridine rings. Phenol itself typically shows two absorption bands in the UV region, one around 210 nm and a second, less intense band near 270 nm. Pyridine exhibits a strong π-π* transition around 250-260 nm and a weak n-π* transition near 270 nm.
In 2-(pyridin-4-yloxy)phenol, the conjugation of these two ring systems through the oxygen ether linkage will influence the positions and intensities of these absorption bands. The spectrum would likely display complex, overlapping bands. The primary absorption maxima (λmax) are expected in the ultraviolet range, likely with a prominent peak between 260-280 nm, resulting from the combined π-π* transitions of the substituted phenyl and pyridyl chromophores.
Table 2: Expected UV-Vis Absorption Data for 2-(pyridin-4-yloxy)phenol
| Transition Type | Expected Wavelength Range (nm) | Chromophore |
|---|---|---|
| π → π* | 200 - 230 | Phenyl and Pyridyl Rings |
| π → π* | 260 - 280 | Phenyl and Pyridyl Rings |
Hypochromic and Hyperchromic Effects
Hypochromic (decrease in absorbance) and hyperchromic (increase in absorbance) effects are observed when the molecular environment of the chromophore is altered. For 2-(pyridin-4-yloxy)phenol, these effects can be induced by several factors:
Solvent Polarity: Changing the solvent can alter the energy levels of the ground and excited states, leading to shifts in λmax (solvatochromism) and changes in molar absorptivity. A more polar solvent could lead to either a hyperchromic or hypochromic effect depending on the nature of the electronic transition.
pH: The ionization state of the molecule is highly dependent on pH. In acidic solutions, the pyridine nitrogen will be protonated, forming a pyridinium (B92312) ion. This protonation significantly alters the electronic structure of the pyridine ring, which would likely cause a shift in the absorption maximum and a change in its intensity. Similarly, in basic solutions, the phenolic hydroxyl group will be deprotonated to form a phenoxide ion. This increases the electron-donating ability of the phenoxide group, leading to a bathochromic (red) shift and a hyperchromic effect on the associated absorption band.
Intermolecular Interactions: Binding to other molecules, such as proteins or metal ions, can restrict the conformational freedom of 2-(pyridin-4-yloxy)phenol and introduce new electronic interactions. These interactions can lead to significant hypochromic or hyperchromic effects, providing information about the binding process.
X-ray Crystallography for Solid-State Structure Determination
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for molecular structure determination. uhu-ciqso.es The process involves growing a high-quality single crystal of 2- researchgate.netPyridyloxy-phenol, which is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is meticulously analyzed to build a model of the electron density, from which the atomic positions can be determined with high precision.
Table 1: Illustrative Crystallographic Data Collection and Refinement Parameters (Note: This table is a representative example of data obtained from a single-crystal X-ray diffraction experiment and does not represent actual data for 2- researchgate.netPyridyloxy-phenol.)
| Parameter | Description |
|---|---|
| Empirical formula | C₁₁H₉NO₂ |
| Formula weight | 187.19 g/mol |
| Crystal system | e.g., Monoclinic |
| Space group | e.g., P2₁/c |
| Unit cell dimensions | a, b, c (Å) and α, β, γ (°) |
| Volume (V) | ų |
| Z (molecules per unit cell) | e.g., 4 |
| Calculated density | mg/m³ |
| Radiation type | e.g., Mo Kα |
| Final R indices [I>2σ(I)] | R₁, wR₂ |
Polymorphism and Crystal Packing Analysis
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. ajsonline.orgrsc.org These different forms, or polymorphs, can exhibit varied physicochemical properties. The study of polymorphism in 2- researchgate.netPyridyloxy-phenol is essential as different packing arrangements can arise from subtle variations in crystallization conditions.
Crystal packing analysis, derived from SC-XRD data, reveals how individual molecules of 2- researchgate.netPyridyloxy-phenol arrange themselves in the crystal lattice. This arrangement is governed by a balance of intermolecular forces. Analysis might reveal common packing motifs like herringbone or pi-pi stacking, where the aromatic rings of adjacent molecules align. The existence of different polymorphs can be influenced by factors such as solvent of crystallization and temperature. rsc.orgnih.gov
Intermolecular Interactions and Hydrogen Bonding Networks
The supramolecular architecture of crystalline 2- researchgate.netPyridyloxy-phenol is dictated by intermolecular interactions. nih.gov The most significant of these is hydrogen bonding, given the presence of a phenolic hydroxyl group (a hydrogen bond donor) and a pyridyl nitrogen atom (a hydrogen bond acceptor).
Chromatographic Separation and Purification Techniques
Chromatographic methods are indispensable for the separation, purification, and quantitative analysis of 2- researchgate.netPyridyloxy-phenol, particularly for resolving it from isomers or impurities.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing pharmaceutical and chemical compounds. asianjpr.com Developing a robust HPLC method for 2- researchgate.netPyridyloxy-phenol requires systematic optimization of several parameters to achieve good resolution, peak shape, and sensitivity. pensoft.netapacsci.com
The process typically begins with selecting the appropriate chromatographic mode, with reversed-phase HPLC (RP-HPLC) being the most common choice for moderately polar compounds like pyridyloxyphenols. jocpr.com Key steps in method development include:
Column Selection: A C18 column is often the starting point, offering good retention for aromatic compounds. pensoft.net
Mobile Phase Optimization: A mixture of an aqueous buffer and an organic solvent (like acetonitrile (B52724) or methanol) is used. asianjpr.com The pH of the aqueous phase is critical; it must be controlled to ensure the analyte is in a consistent ionization state (either fully ionized or non-ionized) to produce sharp, reproducible peaks. jocpr.com
Detection: UV detection is suitable, with the wavelength selected to maximize the absorbance of the analyte. jocpr.com
Table 2: Typical Parameters for HPLC Method Development (Note: This table outlines general parameters and does not represent a specific validated method for 2- researchgate.netPyridyloxy-phenol.)
| Parameter | Typical Conditions/Variables |
|---|---|
| Column | Reversed-Phase C18 or C8, (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Methanol and a buffered aqueous solution (e.g., phosphate (B84403) or acetate (B1210297) buffer) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 0.8 - 1.5 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Detection Wavelength | Determined from UV spectrum (e.g., 275 nm) helixchrom.com |
| Injection Volume | 5 - 20 µL |
Ultra-High Performance Liquid Chromatography (U-HPLC) for Rapid Analysis
Ultra-High Performance Liquid Chromatography (U-HPLC or UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for significantly faster analysis times and improved resolution compared to conventional HPLC. researchgate.net Transferring a method from HPLC to U-HPLC can dramatically increase sample throughput. chromatographyonline.com
A UHPLC method for 2- researchgate.netPyridyloxy-phenol would offer several advantages:
Speed: Analysis times can be reduced from several minutes to under two minutes.
Efficiency: Sharper and narrower peaks lead to better resolution and higher sensitivity. researchgate.net
Reduced Solvent Consumption: Lower flow rates and shorter run times make the method more environmentally friendly.
The principles of method development are similar to HPLC, but parameters like flow rate and gradient profiles must be adjusted to accommodate the higher pressures and smaller column volumes. chromatographyonline.comnih.gov UHPLC is particularly valuable for high-throughput screening and quality control applications where speed is paramount. researchgate.net
Column Chromatography and Flash Chromatography
The purification of 2-(4-pyridyloxy)phenol from crude reaction mixtures is effectively achieved using adsorption chromatography techniques, primarily column chromatography and its more rapid variant, flash chromatography. The selection of these methods is predicated on their ability to separate the desired product from unreacted starting materials, catalysts, and byproducts based on differential adsorption to a stationary phase.
Silica (B1680970) gel is the most prevalently used stationary phase for the purification of 2-aryloxypyridine derivatives due to its polarity and effectiveness in separating moderately polar compounds. sioc-journal.cnphenomenex.com The process involves preparing a slurry of silica gel in a non-polar solvent and packing it into a glass column to form a homogenous stationary phase bed. The crude product, often dissolved in a minimal amount of solvent or adsorbed onto a small amount of silica gel, is then carefully loaded onto the top of the column. rochester.edu
Elution is carried out using a solvent system, the composition of which is predetermined by preliminary analysis using thin-layer chromatography (TLC). A common mobile phase for compounds of this type is a mixture of petroleum ether and ethyl acetate. sioc-journal.cn The purification process often employs a gradient elution, where the polarity of the mobile phase is gradually increased over time. This is achieved by progressively increasing the proportion of the more polar solvent (e.g., ethyl acetate) in the non-polar solvent (e.g., petroleum ether or hexane). rochester.edu This technique allows for the initial elution of non-polar impurities, followed by the target compound, and finally the more strongly adsorbed polar impurities, ensuring a high degree of separation.
Flash chromatography operates on the same principle but accelerates the separation by applying positive pressure (typically using nitrogen or compressed air) to the column, forcing the mobile phase through the silica gel at a higher flow rate. phenomenex.com This method is particularly advantageous for its speed and efficiency, making it a standard practice in synthetic chemistry for routine purification. phenomenex.com For a successful separation, the solvent system is typically optimized so that the target compound has a TLC retention factor (Rf) of approximately 0.2 to 0.35. rochester.edurochester.edu
The fractions collected from the column are monitored by TLC to identify those containing the pure 2-(4-pyridyloxy)phenol. These fractions are then combined, and the solvent is removed under reduced pressure to yield the purified product.
| Parameter | Column Chromatography | Flash Chromatography |
|---|---|---|
| Stationary Phase | Silica Gel (e.g., 70-230 mesh) amazonaws.com | Silica Gel (e.g., 230-400 mesh) phenomenex.com |
| Mobile Phase (Eluent) | Petroleum Ether/Ethyl Acetate, Hexane/Ethyl Acetate, or Toluene sioc-journal.cngoogle.com | Hexane/Ethyl Acetate rochester.edu |
| Elution Mode | Isocratic or Gradient researchgate.net | Typically Gradient rochester.edu |
| Driving Force | Gravity | Gas Pressure (Nitrogen/Air) phenomenex.com |
| Fraction Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |
Thin-Layer Chromatography (TLC) Bioautography
Thin-Layer Chromatography (TLC) bioautography is a powerful and efficient technique used for the targeted screening and identification of bioactive compounds within complex mixtures. nih.govencyclopedia.pub This method uniquely combines the separatory capability of TLC with a subsequent biological assay performed directly on the chromatographic plate. ijpsjournal.commdpi.com It allows for the rapid localization of active constituents, thereby guiding the isolation process and minimizing the effort spent on inactive components. nih.gov While specific studies applying this technique to 2-(4-pyridyloxy)phenol are not prevalent, the methodology is broadly applicable for screening its potential biological activities, such as antioxidant or enzyme-inhibitory effects, which are plausible for a phenolic ether derivative.
The general procedure for TLC bioautography involves the following steps:
Development of Chromatogram : The test sample containing 2-(4-pyridyloxy)phenol is spotted onto a TLC plate (e.g., silica gel GF254) and developed using an appropriate mobile phase to separate its components.
Assay Application : After evaporating the solvent from the developed plate, a biological detection system is applied. This can be done by spraying or immersing the plate in a solution containing a target organism (for antimicrobial assays) or a specific enzyme/reagent system (for enzyme inhibition or antioxidant assays). nih.govijpsjournal.com
Incubation : The plate is incubated under controlled conditions to allow for the biological or chemical reaction to occur.
Visualization : The activity is visualized as distinct zones on the TLC plate. For instance, in an antimicrobial assay, zones of growth inhibition appear where active compounds are located. mdpi.com
For a compound like 2-(4-pyridyloxy)phenol, two relevant applications of TLC bioautography would be screening for antioxidant and enzyme-inhibitory activity.
Antioxidant Screening (DPPH Assay) : The developed TLC plate is sprayed with a solution of a stable free radical, 2,2-diphenyl-1-picrylhydrazyl (DPPH). amazonaws.com Compounds with radical scavenging activity reduce the deep purple DPPH to the yellow-colored diphenylpicrylhydrazine. smujo.id Active antioxidants are thus revealed as distinct yellow or white spots against a purple background. plos.org
Enzyme Inhibition Screening : To screen for enzyme inhibitors (e.g., against tyrosinase or acetylcholinesterase), the plate is sprayed with the target enzyme, followed by a substrate that produces a colored product upon enzymatic conversion. researchgate.netmdpi.com A compound that inhibits the enzyme will prevent this conversion, resulting in a colorless or white spot on an otherwise colored background, indicating the location of the inhibitor. researchgate.net
This hyphenated technique is highly valued in natural product chemistry and drug discovery for its simplicity, low cost, and high throughput, making it an ideal tool for the preliminary bioactivity assessment of synthesized compounds like 2-(4-pyridyloxy)phenol. nih.govnih.gov
| Assay Type | Principle | Visualization | Reference |
|---|---|---|---|
| Antioxidant (DPPH) | Active compound scavenges the DPPH free radical, reducing it to DPPH-H. | Yellow/white spot on a purple background. | amazonaws.complos.org |
| Antibacterial | Active compound inhibits the growth of bacteria (e.g., S. aureus) on the plate. A viability indicator like a tetrazolium salt is often used. | Clear/white inhibition zone on a colored (e.g., purple formazan) background of viable cells. | mdpi.comnih.gov |
| Enzyme Inhibition | Active compound prevents the enzyme from converting a substrate into a colored product. | Colorless/white spot on a colored background. | researchgate.netmdpi.com |
Theoretical and Computational Investigations of 2 1 Pyridyloxy Phenol
Quantum Chemical Calculations
Quantum chemical calculations are employed to solve the fundamental equations of quantum mechanics for a given molecular system. unipd.it These methods can determine a molecule's optimized geometry, electronic structure, and various other properties without the need for experimental input. libretexts.org
Density Functional Theory (DFT) has become a popular and versatile computational method for studying medium-sized organic molecules due to its favorable balance of accuracy and computational cost. nih.govnih.gov DFT calculations are used to investigate the electronic properties and predict the reactivity of compounds like 2- researchgate.netPyridyloxy-phenol.
Key aspects of the electronic structure that are typically analyzed include:
Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior. The HOMO energy is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. nih.govresearchgate.net
Molecular Electrostatic Potential (MEP) : The MEP map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov It plots the electrostatic potential onto the electron density surface, with different colors indicating various potential values. Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. wu.ac.th For 2- researchgate.netPyridyloxy-phenol, the MEP would likely show negative potential around the oxygen atoms and the nitrogen of the pyridine (B92270) ring, with positive potential near the phenolic hydrogen. nih.govmdpi.com
Reactivity is further quantified using global reactivity descriptors derived from the HOMO and LUMO energies. These descriptors, as shown in Table 1, help in understanding the molecule's behavior in chemical reactions. ijsrst.com
Table 1: Illustrative Global Reactivity Descriptors for 2- researchgate.netPyridyloxy-phenol Calculated via DFT
| Parameter | Formula | Description |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Absolute Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |
| Absolute Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Global Softness (S) | 1 / (2η) | The inverse of hardness; indicates high reactivity. |
| Electrophilicity Index (ω) | χ2 / (2η) | Measures the propensity to accept electrons. |
This table presents a conceptual framework for the types of reactivity descriptors calculated for a molecule like 2- researchgate.netPyridyloxy-phenol using DFT methods.
Furthermore, Fukui functions can be calculated to provide more detailed, site-specific reactivity information, identifying which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. wu.ac.th
Beyond DFT, other quantum mechanical methods are available, each with its own strengths and weaknesses. libretexts.org
Ab Initio Methods : These methods calculate solutions to the Schrödinger equation from "first principles," without using empirical parameters derived from experimental data. libretexts.org The Hartree-Fock (HF) method is the simplest ab initio approach, but it neglects electron correlation. More advanced and accurate methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a better description of electron correlation but are significantly more computationally demanding. researchgate.netnumberanalytics.com For a molecule of the size of 2- researchgate.netPyridyloxy-phenol, high-level ab initio calculations like CCSD(T) would be computationally expensive but could serve as a benchmark for calibrating more efficient methods. numberanalytics.com
Semi-Empirical Methods : These methods are based on the Hartree-Fock formalism but incorporate approximations and parameters derived from experimental data to simplify the calculations. scribd.comwikipedia.org Methods like AM1, PM6, and PM7 are much faster than ab initio or DFT methods, allowing for the study of very large molecular systems. wikipedia.orgbsu.by However, their accuracy is dependent on the quality of the parameterization and whether the molecule under study is similar to those used in the parameterization dataset. wikipedia.org They can be useful for initial geometry optimizations or for studying large clusters of molecules where higher-level theories are not feasible. scribd.com
The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set. numberanalytics.com A basis set is a set of mathematical functions (basis functions) used to construct the molecular orbitals. numberanalytics.commit.edu
Pople-style basis sets : These are commonly used for organic molecules. A set like 6-311++G(d,p) indicates a triple-zeta valence basis set, augmented with diffuse functions (++) on heavy atoms and hydrogens, and polarization functions (d,p) on heavy atoms and hydrogens, respectively. ijsrst.comresearchgate.net Diffuse functions are important for describing systems with delocalized electrons or anions, while polarization functions provide flexibility for describing bonding environments more accurately. researchgate.net
Correlation-consistent basis sets : Developed by Dunning and coworkers (e.g., cc-pVDZ , aug-cc-pVTZ ), these sets are designed to systematically converge towards the complete basis set limit, making them ideal for high-accuracy studies where extrapolation is desired. researchgate.net
The selection of a basis set involves a trade-off between accuracy and computational cost. mit.edu For a molecule like 2- researchgate.netPyridyloxy-phenol, a basis set such as 6-311G+(d,p) or 6-311++G(d,p) combined with a functional like B3LYP or CAM-B3LYP is often a good starting point for obtaining reliable geometries and electronic properties. wu.ac.thijsrst.comnih.gov
Table 2: Common Basis Sets and Their Application
| Basis Set | Description | Typical Application |
| STO-3G | Minimal basis set, each atomic orbital is described by 3 Gaussian functions. | Low-accuracy, preliminary calculations. |
| 6-31G(d) | Split-valence basis set with d-polarization functions on heavy atoms. | Standard for geometry optimizations of organic molecules. |
| 6-311++G(d,p) | Triple-split valence with diffuse and polarization functions on all atoms. | Good for energies, electronic properties, and systems with H-bonding. researchgate.net |
| aug-cc-pVTZ | Augmented correlation-consistent, triple-zeta quality. | High-accuracy calculations, benchmarking, extrapolation to complete basis set limit. researchgate.net |
This table summarizes a selection of basis sets and their general use in computational chemistry.
Molecular Modeling and Dynamics Simulations
While quantum calculations focus on the electronic structure of a single, often static, molecule, molecular modeling and dynamics simulations are used to explore the conformational landscape and dynamic behavior of molecules over time. nih.govdovepress.com
2- researchgate.netPyridyloxy-phenol possesses conformational flexibility, primarily due to the rotation around the C-O-C ether linkage. Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule and their relative energies. libretexts.orgucsb.edu
A potential energy surface (PES) can be generated by systematically rotating one or more dihedral angles and calculating the energy at each step using a suitable computational method (like DFT). auremn.org.br The resulting plot of energy versus dihedral angle reveals the locations of energy minima, which correspond to stable conformers, and energy maxima, which are transition states between conformers. youtube.com For 2- researchgate.netPyridyloxy-phenol, the key dihedral angle would be C(phenol)-O-C(pyridine)-N. The analysis would identify the most stable (lowest energy) conformation of the molecule, which is crucial for interpreting its properties and interactions. ucsb.edu
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data. numberanalytics.com
Vibrational Spectroscopy (IR, Raman) : The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. ijsrst.com These calculations, typically performed using DFT, yield a theoretical infrared (IR) and Raman spectrum. The calculated frequencies are often systematically overestimated and are scaled by an empirical factor to improve agreement with experimental spectra. wu.ac.th
UV-Visible Spectroscopy : Electronic excitation energies and oscillator strengths, which determine the position and intensity of absorption bands in a UV-Vis spectrum, can be calculated using Time-Dependent DFT (TD-DFT). nih.govijsrst.com This allows for the assignment of electronic transitions, such as π→π* or n→π*, observed in the experimental spectrum. ijsrst.com
NMR Spectroscopy : Chemical shifts (δ) and spin-spin coupling constants (J) can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). These calculations require accurate geometry optimization and are sensitive to the choice of functional and basis set. researchgate.net
Table 3: Illustrative Comparison of Predicted Spectroscopic Data for 2- researchgate.netPyridyloxy-phenol
| Spectroscopic Parameter | Calculated Value (Illustrative) | Corresponding Functional Group/Transition |
| IR Frequency (ν) | ~3450 cm-1 | O-H (Phenolic) stretch |
| IR Frequency (ν) | ~1240 cm-1 | C-O-C (Aryl ether) asymmetric stretch |
| IR Frequency (ν) | ~1590 cm-1 | C=N / C=C (Pyridine ring) stretch |
| UV-Vis λmax 1 | ~220 nm | π → π* transition (phenyl/pyridine rings) |
| UV-Vis λmax 2 | ~275 nm | n → π* transition (oxygen/nitrogen lone pairs) |
This table provides hypothetical but representative values for key spectroscopic features of 2- researchgate.netPyridyloxy-phenol that could be predicted using computational methods like DFT and TD-DFT.
By combining these theoretical and computational approaches, a detailed and scientifically rigorous understanding of the structure, reactivity, and properties of 2- researchgate.netPyridyloxy-phenol can be achieved.
Structure-Activity Relationship (SAR) Derivations via Computational Methods
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. science.gov Computational methods have become indispensable tools for deriving these relationships.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties or structural features. science.gov These models are expressed as mathematical equations that can predict the activity of new, unsynthesized compounds.
For derivatives of 2-pyridyloxyphenol, QSAR studies can identify key structural motifs and properties that are crucial for their biological effects. For instance, a QSAR model might reveal that the presence of specific substituents on the pyridine or phenol (B47542) rings significantly impacts activity. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed to build 3D-QSAR models, which can provide a more detailed understanding of the steric and electrostatic interactions that govern activity. science.gov The statistical robustness of these models is typically validated using various metrics to ensure their predictive power. science.gov
Table 1: Hypothetical QSAR Data for 2-Pyridyloxyphenol Derivatives
| Compound | Substituent (R) | LogP | Electronic Parameter (σ) | Predicted Activity (pIC50) |
| 1 | H | 2.1 | 0.00 | 5.4 |
| 2 | 4-Cl | 2.8 | 0.23 | 6.1 |
| 3 | 4-OCH3 | 1.9 | -0.27 | 5.8 |
| 4 | 4-NO2 | 2.0 | 0.78 | 6.5 |
This table presents hypothetical data to illustrate the type of information generated in a QSAR study. Actual experimental and computational values would be required for a real analysis.
Pharmacophore Development and Virtual Screening
A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dergipark.org.trresearchgate.net These features can include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov Pharmacophore models can be developed based on the structure of a known active ligand (ligand-based) or the structure of the biological target (structure-based). dergipark.org.tr
Once a pharmacophore model for a series of 2-pyridyloxyphenol analogues is developed, it can be used as a 3D query to search large chemical databases for new compounds that match the pharmacophoric features. dergipark.org.trnih.gov This process, known as virtual screening, allows for the rapid identification of potential new lead compounds with diverse chemical scaffolds. dergipark.org.trnih.gov The identified "hits" can then be subjected to further computational analysis, such as molecular docking, to refine the selection before committing to chemical synthesis and biological testing. nih.gov
Molecular Docking Studies with Biological Targets
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpras.comijcr.info It is widely used to predict the binding mode and affinity of a small molecule ligand, such as 2-pyridyloxyphenol, within the active site of a target protein. nih.gov
Ligand-Protein Interaction Analysis
Following a molecular docking simulation, the interactions between the ligand and the protein can be analyzed in detail. researchgate.netnih.gov This analysis reveals crucial binding features such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the protein's binding pocket. nih.govresearchgate.net Visualizing these interactions helps in understanding the structural basis of the ligand's activity and can guide the design of new derivatives with improved binding characteristics. nih.govuni-ulm.de For example, identifying an unmet hydrogen bonding opportunity in the binding site could prompt the addition of a suitable functional group to the 2-pyridyloxyphenol scaffold.
Table 2: Example of Ligand-Protein Interactions for a 2-Pyridyloxyphenol Derivative
| Amino Acid Residue | Interaction Type | Distance (Å) |
| TYR 82 | Hydrogen Bond (with phenol -OH) | 2.9 |
| PHE 115 | Pi-Pi Stacking (with pyridine ring) | 4.5 |
| LEU 78 | Hydrophobic Interaction | 3.8 |
| ASN 101 | Hydrogen Bond (with pyridine N) | 3.1 |
This table is a hypothetical representation of docking results.
Binding Affinity Predictions
A key output of molecular docking is the prediction of the binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol). ijpras.comijcr.info This value provides an estimation of the strength of the interaction between the ligand and the protein. arxiv.orggithub.io While these predictions are approximations, they are valuable for ranking a series of compounds and prioritizing them for further investigation. scfbio-iitd.res.inbiorxiv.org More advanced computational methods, such as molecular dynamics simulations, can be used to refine these binding affinity predictions and provide a more dynamic picture of the ligand-protein complex. mdtutorials.com
Reaction Mechanism Modeling using Computational Approaches
For reactions involving 2-pyridyloxyphenol, such as its synthesis or metabolic transformation, computational modeling can elucidate the step-by-step process. scielo.br Methods like Density Functional Theory (DFT) are commonly used to calculate the energies of reactants, products, and transition states. science.gov The intrinsic reaction coordinate (IRC) can be calculated to map the entire reaction path, confirming that a calculated transition state indeed connects the desired reactants and products. smu.edu These studies can reveal the favorability of different potential reaction pathways and provide a theoretical foundation for optimizing reaction conditions. researchgate.net
Transition State Characterization
The study of transition states is fundamental to understanding the kinetics and mechanisms of chemical reactions. beilstein-journals.org A transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the activation barrier of the reaction. beilstein-journals.orgnih.gov Computational methods are extensively used to locate and characterize these fleeting structures. nih.govsemanticscholar.org
For molecules with multiple isomers, such as pyridyloxyphenols, computational analysis can elucidate the relative stabilities and the energy barriers for interconversion between them. d-nb.inforesearchgate.net Methods like DFT, often using functionals such as B3LYP combined with appropriate basis sets (e.g., 6-31G*), are employed to optimize the geometries of isomers and their corresponding transition states. mdpi.comsemanticscholar.org For instance, in the study of related isomeric systems, computational analysis has been crucial in identifying the most stable conformers and the transition states that connect them. semanticscholar.orgd-nb.inforesearchgate.net The characterization often involves frequency calculations to confirm that the transition state has exactly one imaginary frequency corresponding to the reaction coordinate.
While specific transition state calculations for the isomerization or reactions of 2- researchgate.netPyridyloxy-phenol are not extensively detailed in the provided search results, the general methodologies are well-established. For example, studies on similar phenolic compounds or those involving pyridyl groups utilize computational tools to explore reaction mechanisms, such as intramolecular proton transfer or rotational isomerization. semanticscholar.orgd-nb.info The energy difference between the ground state reactants and the transition state provides the activation energy, a key parameter in chemical kinetics.
Table 1: Representative Data from Computational Transition State Analysis of Isomeric Systems
| Parameter | Value | Method | Reference |
| Relative Energy of Isomer 1 | 0.00 kcal/mol | DFT/B3LYP/6-311G(d) | semanticscholar.org |
| Relative Energy of Isomer 2 | +2.5 kcal/mol | DFT/B3LYP/6-311G(d) | semanticscholar.org |
| Transition State Energy | +15.2 kcal/mol | QTS2/B3LYP/6-311G(d) | semanticscholar.org |
| Activation Energy (1 -> 2) | +15.2 kcal/mol | Calculated | semanticscholar.org |
| Activation Energy (2 -> 1) | +12.7 kcal/mol | Calculated | semanticscholar.org |
Note: This table presents illustrative data from a study on a related isomeric system to demonstrate the type of information obtained from transition state characterization. Specific values for 2- researchgate.netPyridyloxy-phenol would require a dedicated computational study.
Protonation and Dissociation Equilibria (pKa predictions)
The acidity or basicity of a molecule, quantified by its pKa value, is a critical property influencing its behavior in different chemical and biological environments. unil.chchemistrysteps.com Computational methods have become increasingly reliable for predicting pKa values, providing a valuable alternative or supplement to experimental measurements. mdpi.commdpi.com
The pKa of a compound is directly related to the Gibbs free energy change of the corresponding acid dissociation or protonation reaction in solution. mdpi.com Computational pKa prediction involves calculating the free energies of the protonated and deprotonated species of the molecule in a solvent, which is often water. mdpi.commdpi.com
A common approach involves using a thermodynamic cycle that separates the gas-phase deprotonation energy from the solvation energies of the species involved. Density functional theory (DFT) is frequently used for the electronic structure calculations, often in conjunction with a solvation model to account for the effect of the solvent. mdpi.commdpi.com Popular solvation models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). mdpi.com The accuracy of pKa predictions can be further improved by including explicit solvent molecules, particularly those directly involved in hydrogen bonding with the acidic or basic site. mdpi.com
For a molecule like 2- researchgate.netPyridyloxy-phenol, there are two main sites for protonation/deprotonation: the phenolic hydroxyl group and the nitrogen atom of the pyridine ring. The pKa of the phenolic proton is expected to be in the range typical for phenols (around 10), while the pKa of the pyridinium (B92312) ion (the protonated form of the pyridine nitrogen) would be around 5. unil.chchemistrysteps.com However, the electronic interaction between the two rings will influence these values.
Recent advancements in computational methods, such as using specific functionals like CAM-B3LYP and including a few explicit water molecules in the calculation, have led to highly accurate pKa predictions for phenolic compounds, with mean absolute errors often below 0.5 pKa units. mdpi.com Machine learning approaches, trained on large datasets of experimental pKa values, are also emerging as powerful tools for rapid and accurate pKa prediction. researchgate.net
Table 2: Predicted pKa Values for Phenol and Pyridine using Computational Methods
| Compound | Functional/Solvation Model | Predicted pKa | Experimental pKa | Reference |
| Phenol | CAM-B3LYP/SMD (2H₂O) | ~9.9 | 9.95 | mdpi.com |
| Phenol | B3LYP/SMD (2H₂O) | ~10.0 | 9.95 | mdpi.com |
| Pyridine (conjugate acid) | Various DFT methods | ~5.2 | 5.25 | General Chemical Knowledge |
Note: This table shows the accuracy of modern computational methods for predicting the pKa of the parent compounds. The actual pKa values for 2- researchgate.netPyridyloxy-phenol would be influenced by the electronic effects of the substituent groups.
Molecular Interactions and Biological Activity Mechanisms of 2 1 Pyridyloxy Phenol
Enzyme Inhibition and Modulation Studies
The inhibitory effects of 2-Pyridyloxy-phenol on various enzymes are a key area of interest in understanding its biological significance. The following subsections detail the available research findings on its interactions with specific enzymes.
Topoisomerase I and II Inhibitory Activities and Mechanisms
Topoisomerases are crucial enzymes involved in the management of DNA topology, playing vital roles in processes such as DNA replication, transcription, and chromosome segregation. Topoisomerase I creates transient single-strand breaks in DNA, while topoisomerase II introduces double-strand breaks to resolve DNA tangles and supercoils. Inhibitors of these enzymes can lead to the accumulation of DNA damage and ultimately trigger cell death, making them valuable targets for anticancer therapies.
Currently, there is no specific research data available in the public domain detailing the inhibitory activities and mechanisms of 2-Pyridyloxy-phenol on topoisomerase I and II. While studies have been conducted on various other pyridine (B92270) derivatives, such as 2-phenyl- and hydroxylated 2-phenyl-4-aryl-5H-indeno[1,2-b]pyridines and dihydroxylated 2,6-diphenyl-4-aryl pyridines, which have shown topoisomerase inhibitory potential, the specific compound 2-Pyridyloxy-phenol has not been investigated in this context.
Cholinesterase (AChE, BuChE) Inhibition Mechanisms
Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) and regulating its levels. Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.
There is currently no publicly available scientific literature that specifically investigates or reports on the cholinesterase inhibitory activity of 2-Pyridyloxy-phenol. Research has been conducted on other classes of compounds containing pyridine or phenol (B47542) moieties, such as pyridazine (B1198779) derivatives and halogenated 2-hydroxy-N-phenylbenzamides, which have demonstrated inhibitory effects on AChE and BuChE. However, the specific inhibitory mechanisms of 2-Pyridyloxy-phenol against these enzymes remain uncharacterized.
Tyrosinase Inhibition Mechanisms
Tyrosinase is a copper-containing enzyme that plays a central role in the biosynthesis of melanin, the primary pigment in skin, hair, and eyes. It catalyzes the initial and rate-limiting steps in this pathway. Inhibitors of tyrosinase are of significant interest in the cosmetic and pharmaceutical industries for their potential to treat hyperpigmentation disorders and for their application as skin-whitening agents.
Specific studies on the tyrosinase inhibition mechanisms of 2-Pyridyloxy-phenol are not available in the current body of scientific literature. While numerous natural and synthetic compounds, including various phenolic and heterocyclic structures like benzothiazoles and thiophene (B33073) chalcone (B49325) derivatives, have been identified and studied as tyrosinase inhibitors, the activity of 2-Pyridyloxy-phenol in this regard has not been reported.
Carbonic Anhydrase Inhibition Mechanisms
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in a wide array of physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma and epilepsy.
There is no available research specifically detailing the inhibition of carbonic anhydrases by 2-Pyridyloxy-phenol. The inhibitory potential of various other classes of compounds, including sulfonamides, has been extensively studied, but the interaction of 2-Pyridyloxy-phenol with carbonic anhydrase remains an uninvestigated area.
DNA Gyrase Inhibition
DNA gyrase is a type II topoisomerase found in bacteria that is essential for introducing negative supercoils into DNA, a process critical for DNA replication and transcription. As this enzyme is absent in humans, it serves as an excellent target for the development of antibacterial agents.
Specific data on the inhibition of DNA gyrase by 2-Pyridyloxy-phenol is not present in the available scientific literature. While various classes of DNA gyrase inhibitors, such as the coumarins and novel bacterial type II topoisomerase inhibitors (NBTIs), have been identified and their mechanisms studied, the potential role of 2-Pyridyloxy-phenol as a DNA gyrase inhibitor has not been explored.
Antimicrobial Action Mechanisms
The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. The mechanisms by which chemical compounds exert their antimicrobial effects are diverse and can involve targeting essential cellular processes or structures.
There is no specific information available regarding the antimicrobial action mechanisms of 2-Pyridyloxy-phenol. While research has been conducted on the antimicrobial properties of other pyridine derivatives, such as ring-fused 2-pyridones and certain oxadiazoles, the specific activity and mechanism of action for 2-Pyridyloxy-phenol against microbial pathogens have not been reported in the scientific literature.
Antibacterial Activity against Gram-Positive and Gram-Negative Organisms
Phenolic compounds, a broad class of molecules to which 2- researchgate.netPyridyloxy-phenol belongs, are well-documented for their antibacterial properties against a wide spectrum of bacteria, including both Gram-positive and Gram-negative strains. nih.govmdpi.com The structural diversity within this class leads to various mechanisms of action, generally targeting the bacterial cell's structure, morphology, and metabolism. mdpi.com
The primary mechanisms of antibacterial action for phenolic compounds involve interactions with the bacterial cell membrane. They can penetrate the lipid bilayer, disrupting the membrane's barrier function and causing leakage of intracellular components such as nucleic acids, proteins, and inorganic ions. nih.govnih.gov This disruption can also affect the cell membrane potential and interfere with essential processes like the sodium-potassium pump. mdpi.com Other reported mechanisms include the inhibition of bacterial virulence factors, such as enzymes and toxins, and the suppression of biofilm formation. nih.govnih.gov
Gram-positive bacteria are often more susceptible to the action of phenolic compounds than Gram-negative bacteria. mdpi.commdpi.com This difference in susceptibility is largely attributed to the complex outer membrane of Gram-negative bacteria, which contains lipopolysaccharides (LPS) that can restrict the penetration of hydrophobic compounds. mdpi.com However, at high concentrations, some phenolic acids can cross the Gram-negative outer membrane via passive diffusion and cause intracellular acidification, leading to protein denaturation. mdpi.com
Table 1: Antibacterial Activity of Various Phenolic Compounds
| Compound | Target Organism(s) | Observed Effect / MIC Value | Reference(s) |
| Ampelopsin | Staphylococcus aureus (Gram-positive) | MIC: 8 µg/mL | mdpi.com |
| Escherichia coli (Gram-negative) | MIC: 16 µg/mL | mdpi.com | |
| Myricetin | Staphylococcus aureus (Gram-positive) | MIC: 16 µg/mL | mdpi.com |
| Escherichia coli (Gram-negative) | MIC: 8 µg/mL | mdpi.com | |
| Naringenin | Staphylococcus aureus (MSSA & MRSA) | MIC: 62.5 µg/mL | mdpi.com |
| Aucuparin | Bacillus subtilis (Gram-positive) | MIC: 3.12 µg/mL | mdpi.com |
| Staphylococcus aureus (Gram-positive) | MIC: 12.5 µg/mL | mdpi.com | |
| Gallic Acid | Escherichia coli, Pseudomonas aeruginosa | MIC: <20 µg/mL to <60 µg/mL | researchgate.net |
| Caffeic Acid | Staphylococcus aureus | MIC: 1250 µg/mL | nih.gov |
| Escherichia coli, Pseudomonas aeruginosa | MIC: <20 µg/mL to <60 µg/mL | researchgate.net | |
| Quercetin | Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis | MIC: <60 µg/mL to <80 µg/mL | researchgate.net |
Antifungal Activity and Modes of Action
Phenolic compounds are recognized for their significant antifungal properties against a range of human and plant pathogenic fungi. nih.govnih.gov The mechanisms underlying their antifungal action are multifaceted and often target the fungal cell's structural integrity and metabolic processes.
A primary mode of action is the disruption of the fungal cell membrane. Hydrophobic phenolic compounds can integrate into the lipid bilayer, altering its fluidity and permeability. This leads to the leakage of essential cytoplasmic contents and can impair the function of membrane-bound enzymes. nih.gov A key target in fungal membranes is ergosterol (B1671047). Some phenolic compounds have been shown to impair ergosterol biosynthesis, which is a critical component for maintaining membrane integrity and function in fungi. nih.govresearchgate.net
Furthermore, these compounds can interfere with the fungal cell wall, a structure essential for protecting the cell from osmotic stress. For example, vanillin (B372448) has been observed to inhibit cell wall enzymes like polygaluronase and endo-1,4-β-D-glucanase. mdpi.com Other mechanisms include the inhibition of mitochondrial function by uncoupling oxidative phosphorylation and the induction of oxidative stress, leading to apoptosis-like cell death. nih.govmdpi.com The antifungal efficacy of phenolic compounds is closely linked to their molecular structure, such as the presence and position of phenolic hydroxyl groups. researchgate.net
Table 2: Antifungal Activity and Mechanisms of Phenolic Compounds
| Compound | Target Organism(s) | Mechanism of Action / Effect | Reference(s) |
| Carvacrol & Thymol | Spoilage Yeasts | Membrane damage, leakage of cytoplasmic content, ergosterol depletion. | nih.gov |
| Protocatechuic Acid | Botrytis cinerea | Affects membrane permeability and cell wall degradation. | mdpi.com |
| Vanillic Acid | Botrytis cinerea | Decreases membrane permeability and inhibits ergosterol synthesis. | mdpi.com |
| Vanillin | Fungi | Increases membrane permeability, leakage of intracellular contents, inhibits cell wall enzymes. | mdpi.com |
| p-Coumaric Acid | Fungi | Alters oxidative phosphorylation in mitochondria. | mdpi.com |
| Ferulic Acid | Alternaria alternata, Fusarium oxysporum | Inhibits spore germination (MIC: 1.5 mg/mL, MFC: 2 mg/mL). | mdpi.com |
| Quercetin | Candida albicans | Inhibits biofilms, affects peroxidase activity. | nih.gov |
Antiviral Mechanisms
Phytochemicals, including a variety of phenolic compounds, have demonstrated potential antiviral activities through diverse mechanisms that interfere with the viral life cycle. nih.gov These compounds can act at various stages, from preventing viral entry into host cells to inhibiting viral replication and transcription. nih.govnih.gov
One of the primary antiviral strategies of phenolic compounds is the inhibition of viral attachment and entry into host cells. They may achieve this by binding to viral surface proteins, such as the spike protein of coronaviruses, or to host cell receptors like ACE2, thereby blocking the initial interaction required for infection. nih.gov
Once inside the host cell, viruses rely on their own enzymes for replication. Many phenolic compounds have been identified as inhibitors of critical viral enzymes. For instance, flavonoids have shown the ability to inhibit the neuraminidase of the influenza virus, which is essential for the release of new viral particles from infected cells. nih.gov Similarly, polyphenols like tannic acid have been shown to inhibit viral proteases, such as the 3CLpro of SARS-CoV-2, which are crucial for processing viral polyproteins into functional units. nih.gov
Beyond direct interaction with viral components, phenolic compounds can also modulate host cell signaling pathways to create an antiviral state. The specific contribution of the pyridyloxy moiety in 2- researchgate.netPyridyloxy-phenol to antiviral activity would depend on how it influences the molecule's ability to interact with these viral or host targets.
Table 3: Antiviral Mechanisms of Phenolic and Related Compounds
| Compound Class / Specific Compound | Target Virus (Example) | Mechanism of Action | Reference(s) |
| Flavonoids (General) | Influenza A (H1N1) | Inhibition of neuraminidase activity. | nih.gov |
| Lignans | Respiratory Syncytial Virus (RSV) | Target viral adsorption and replication. | nih.gov |
| Tannic Acid | SARS-CoV-2 | Dual inhibitor of viral Mpro and host cell protease TMPRSS2. | nih.gov |
| Quercetin | Murine Norovirus | Reduction of viral titer. | nih.gov |
| Alkaloids (Homonojirimycin) | Influenza Virus | Strong inhibitory activity against viral infection. | nih.gov |
Anti-inflammatory Mechanisms
Modulation of Inflammatory Pathways
Chronic inflammation is a key factor in the pathology of numerous diseases. nih.govmdpi.com Phenolic compounds have demonstrated significant anti-inflammatory properties, which are attributed not only to their antioxidant capacity but also to their ability to modulate key inflammatory signaling pathways. nih.govresearchgate.net
A central mechanism of action is the inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway. nih.govmdpi.com NF-κB is a transcription factor that controls the expression of many pro-inflammatory genes. In resting cells, it is held inactive in the cytoplasm. Upon stimulation by inflammatory signals (like lipopolysaccharide, LPS), NF-κB is activated and translocates to the nucleus, promoting the transcription of pro-inflammatory mediators. Phenolic acids have been shown to suppress this activation, thereby down-regulating the inflammatory cascade. nih.gov
Phenolic compounds also modulate the activity of mitogen-activated protein kinases (MAPKs), another critical set of signaling molecules involved in inflammation. nih.gov Furthermore, they can inhibit the production of key inflammatory molecules such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov This is often achieved by down-regulating the expression of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.comnih.gov The anti-inflammatory effects of 2- researchgate.netPyridyloxy-phenol would likely stem from its phenolic core, which can interact with these cellular targets to mitigate the inflammatory response.
Table 4: Effects of Phenolic Compounds on Inflammatory Markers and Pathways
| Compound / Extract | System / Cell Line | Effect | Reference(s) |
| Artocarpesin | LPS-activated RAW 264.7 macrophages | Suppressed NO and PGE2 production; Down-regulated iNOS and COX-2 protein expression. | nih.gov |
| Lithospermic Acid | LPS-stimulated THP-1 macrophages | Down-regulated expressions of TLR4, p-p65, and p-IκBα. | nih.gov |
| Anthocyanins | General | Can reduce expression of iNOS, COX-2, IL-1β, and IL-6. | mdpi.com |
| Catechol & Rutin | LPS-stimulated RAW 264.7 macrophages | Suppressed NO production via NF-κB-dependent iNOS gene transcription. | epa.gov |
| Phenolic Acids (General) | Various | Display anti-inflammatory properties through involvement with the TLR4/NF-κB signal pathway. | nih.gov |
Antioxidant Mechanisms
Free Radical Scavenging Capabilities
Phenolic compounds are renowned for their potent antioxidant activity, which is primarily based on their ability to scavenge free radicals. mdpi.comnih.gov Free radicals, such as reactive oxygen species (ROS), are highly unstable molecules that can cause oxidative damage to cells, contributing to aging and various diseases. nih.gov Phenolics can neutralize these radicals, mitigating oxidative stress. mdpi.com
The principal mechanism for this activity is hydrogen atom transfer (HAT). The hydroxyl (-OH) group on the phenolic ring can donate a hydrogen atom to a free radical, stabilizing the radical and thus terminating the oxidative chain reaction. nih.govnih.gov The resulting phenoxyl radical is relatively stable due to the delocalization of the unpaired electron around the aromatic ring, which prevents it from initiating new oxidation reactions. mdpi.com
Table 5: Free-Radical Scavenging Activity of Phenolic Compounds
| Compound | Assay | Observation / Result | Reference(s) |
| Protocatechuic Acid, Pyrogallol, Caffeic Acid, Gallic Acid | DPPH, Superoxide Radical Scavenging | Exhibited higher scavenging capacity than the synthetic antioxidant BHA. | nih.gov |
| Hydroxylated Cinnamates (e.g., Ferulic acid, Caffeic acid) | General Scavenging | Generally better scavengers than their benzoic acid counterparts. | nih.gov |
| Cinnamon Bark Essential Oil (rich in Eugenol) | DPPH Scavenging | Strong activity (91.4% at 5 mg/mL). | jfda-online.com |
| Origanum Essential Oil (rich in Carvacrol) | DPPH Scavenging | Strong activity (86.66% at 5 mg/mL). | jfda-online.com |
| Procyanidins B1 and B2 | DPPH Scavenging | Showed the highest stoichiometry values (9.8 and 9.1, respectively), indicating high efficiency. | researchgate.net |
Metal Chelating Activities
The molecular structure of 2-pyridyloxy-phenol contains key functional groups that confer the ability to chelate metal ions. This activity is primarily attributed to the presence of both a phenol group and a pyridyloxy moiety, which can act in concert to form stable complexes with various transition metals. The principles of metal chelation by phenolic compounds involve the deprotonated phenolic group, which presents an oxygen atom with high charge density, acting as a "hard" ligand. This allows for the formation of coordination bonds with metal ions. acs.org
The 2-pyridyloxy-phenol molecule possesses multiple coordination sites: the nitrogen atom of the pyridine ring and the two oxygen atoms (one phenolic, one ether). This arrangement can facilitate the formation of a stable five- or six-membered ring structure with a metal ion, a characteristic feature of potent chelating agents. acs.org The formation of such chelate rings is entropically favored and results in a highly stable metal complex. Research on similar structures has shown that pyridyloxy (pyO) ligands can form well-defined chelates with metals like Ruthenium (Ru). In some complexes, the pyridyloxy group can exhibit hemilability, switching between a chelating (κ²) and a bridging (μ) coordination mode, which highlights its versatile binding capabilities. nih.gov
The efficiency of metal chelation by phenols is also influenced by the surrounding chemical environment, particularly pH. The pKa of the phenolic proton is a critical factor; metal chelation is generally more efficient at lower pKa values, and the displacement of the proton by metal ions like Fe(III) and Cu(II) can occur at physiological pH. acs.org While direct experimental data on the chelation constants of 2-pyridyloxy-phenol with various metals is not extensively documented, its structural analogy to known chelating agents, such as other phenolic compounds and bipyridyl derivatives, strongly suggests a capacity for metal sequestration. acs.orgyoutube.com This activity is significant as it can prevent metal-catalyzed oxidative damage by sequestering redox-active transition metals. nih.gov
Table 1: Potential Metal Chelation Sites of 2-Pyridyloxy-phenol
| Functional Group | Atom | Role in Chelation |
| Pyridine Ring | Nitrogen | Acts as a Lewis base, donating a lone pair of electrons. |
| Phenolic Group | Oxygen | The deprotonated hydroxyl group (phenoxide) is a strong coordination site. |
| Ether Linkage | Oxygen | The ether oxygen can also participate in coordination, stabilizing the chelate structure. |
Redox Properties and Electron Donation
The redox properties of 2-pyridyloxy-phenol are fundamentally linked to the phenolic hydroxyl group, which can act as an electron or hydrogen atom donor. This capability is the basis for the antioxidant activity observed in many phenolic compounds. nih.gov The process of electron donation from a phenol can occur through several mechanisms, with Proton-Coupled Electron Transfer (PCET) being a prominent pathway. In PCET, the transfer of an electron and a proton occur in a single, concerted step, which is often more energetically favorable than stepwise mechanisms. mdpi.comnih.gov
Cyclic voltammetry is a standard technique used to study the redox properties and determine the oxidation potential of phenolic compounds. nih.gov The oxidation potential provides a measure of the reducing ability of the substance; a lower oxidation potential generally corresponds to a higher antioxidant capacity. Studies on phenols linked to heterocyclic rings have shown that the nature of the heterocycle and any linking groups can modulate the electronic properties and, consequently, the oxidation potential of the phenolic fragment. nih.gov The electron-withdrawing or donating nature of substituents on the aromatic ring influences the stability of the resulting phenoxyl radical, thereby affecting the ease of electron donation. nih.gov
Receptor Binding and Signaling Pathway Modulation
Interaction with Nuclear Receptors
Phenolic compounds are recognized for their ability to interact with nuclear receptors, a class of ligand-activated transcription factors that regulate gene expression. nih.govnih.gov While direct studies on 2-pyridyloxy-phenol are limited, research on other small phenols provides a strong basis for its potential interaction with these receptors, such as the estrogen receptor alpha (ERα). domainex.co.uk
The mechanism of interaction involves the ligand binding to a specific pocket within the receptor's ligand-binding domain (LBD). This binding induces a conformational change in the receptor, leading to its activation. For ERα, ligand binding promotes receptor homodimerization, translocation of the complex into the nucleus, and subsequent binding to specific DNA sequences known as estrogen response elements (EREs). domainex.co.uk This interaction recruits co-activator or co-repressor proteins, modulating the transcription of target genes.
Studies on a range of catechols and phenols have demonstrated that these small molecules can mimic the effect of the natural hormone estradiol (B170435) (E2), impacting the expression of ERα target genes like TFF1. domainex.co.uk The activity of these compounds can be assessed using cell-based assays, such as monitoring changes in target gene mRNA and protein levels in human breast cancer cell lines (e.g., MCF-7), and cell-free assays that directly measure the binding to the recombinant LBD of the receptor. domainex.co.uk The structural features of 2-pyridyloxy-phenol, including its aromatic ring and hydroxyl group, are consistent with those of other phenolic compounds known to be active ligands for nuclear receptors, suggesting its potential to act as an endocrine disruptor or modulator of nuclear receptor signaling pathways. nih.gov
Tubulin Binding and Microtubule Dynamics
Microtubules are dynamic cytoskeletal polymers composed of αβ-tubulin heterodimers, essential for cell division, motility, and intracellular transport. acs.org They are a key target for anticancer therapy, and numerous compounds, including natural phenols, are known to interfere with their dynamics. These agents typically bind to specific sites on the tubulin protein, either destabilizing microtubules (preventing polymerization) or over-stabilizing them (inhibiting depolymerization). acs.org
While there is no direct crystallographic evidence for 2-pyridyloxy-phenol binding to tubulin, many phenolic compounds have been identified as tubulin inhibitors. nih.gov A prominent example is the combretastatin (B1194345) family, which are natural phenols that bind to the colchicine (B1669291) site on β-tubulin, inhibiting polymerization. X-ray crystallography studies of other small molecule inhibitors have revealed key interactions within the colchicine binding site at the interface between α- and β-tubulin. For instance, the phenolic hydroxyl group of some inhibitors has been shown to form crucial hydrogen bonds with the backbone amides of tubulin residues, such as β-Val236, anchoring the molecule in the pocket. acs.org
Given that 2-pyridyloxy-phenol possesses a phenolic hydroxyl group, it has the potential to form similar hydrogen bond interactions within one of the known ligand-binding sites on tubulin. Such binding would disrupt the normal process of microtubule growth and shrinkage, known as dynamic instability. This interference can lead to an arrest of the cell cycle in the G2/M phase and ultimately trigger apoptosis, a mechanism of action shared by many microtubule-targeting agents. acs.org
Table 2: Major Tubulin-Binding Sites and Examples of Interacting Ligands
| Binding Site | Location on Tubulin | Effect on Microtubules | Example Ligand Class |
| Colchicine Site | Interface of α- and β-tubulin | Destabilization / Inhibition of polymerization | Combretastatins, Colchicine |
| Vinca Domain | β-tubulin, near GTP site | Destabilization / Inhibition of polymerization | Vinca alkaloids (e.g., Vinblastine) |
| Taxol Site | Interior of β-tubulin | Stabilization / Inhibition of depolymerization | Taxanes (e.g., Paclitaxel) |
G-Protein Coupled Receptor (GPCR) Interactions
G-protein coupled receptors (GPCRs) constitute the largest family of cell surface receptors, transducing a wide variety of extracellular signals into intracellular responses. nih.gov They are major drug targets and can be modulated by a diverse range of ligands. Recent research has demonstrated that natural phenolic compounds can act as agonists for specific GPCRs. nih.govacs.org
A notable example is the orphan receptor GPR35, for which several natural phenols, including ellagic acid and luteolin, have been identified as agonists. nih.govacs.org The interaction of these ligands with the receptor can be characterized using various pharmacological assays. Label-free dynamic mass redistribution (DMR) assays provide a global readout of the cellular response to receptor activation, while specific pathway assays, such as the Tango β-arrestin translocation assay, measure the recruitment of signaling proteins. nih.gov
GPCRs signal through heterotrimeric G proteins, which are broadly classified into families such as Gαq, Gαi/o, and Gαs. mdpi.com Ligand binding triggers a conformational change in the receptor, which in turn activates the associated G protein. This initiates downstream signaling cascades, for example, Gαq activation leads to the stimulation of phospholipase C and subsequent mobilization of intracellular calcium. domainex.co.uk The ability of different ligands to preferentially activate one signaling pathway over another is known as biased agonism. nih.gov Although 2-pyridyloxy-phenol has not been specifically screened against a wide array of GPCRs, the established activity of other phenolic compounds suggests that it could potentially interact with members of this receptor superfamily, modulating their signaling activity.
Cellular Interaction Studies at a Molecular Level
Understanding the impact of a compound like 2-pyridyloxy-phenol on cellular function requires investigating its interactions at a molecular level. The chemical properties discussed—metal chelation, redox activity, and potential for receptor binding—all contribute to its biological activity profile. These molecular interactions can trigger a cascade of cellular events, from changes in gene expression to alterations in cell morphology and viability. nih.govnih.gov
Modern chemoproteomic approaches can be employed to identify the direct binding targets of a small molecule within the complex cellular environment. This involves using a chemically modified version of the compound to "pull down" its binding partners from cell lysates, which are then identified using mass spectrometry. Such techniques have been successfully used to confirm that tubulin is a direct target of novel anti-mitotic compounds. nih.gov
At a functional level, the interaction of 2-pyridyloxy-phenol with its molecular targets would translate into observable cellular phenotypes. For instance:
Redox Modulation: Its electron-donating properties could protect cells from oxidative damage by neutralizing reactive oxygen species. This can be measured using assays that quantify cellular redox status.
Receptor Modulation: If it binds to nuclear receptors, it could alter the transcription of specific genes, which can be quantified by RT-qPCR or RNA-sequencing. domainex.co.uk
Cytoskeletal Disruption: Interaction with tubulin would disrupt the microtubule network, leading to changes in cell shape, cell cycle arrest at the G2/M phase, and induction of apoptosis, all of which can be visualized and quantified using microscopy and flow cytometry. acs.org
The molecular mechanisms underlying the interaction of phenols with cellular components can involve the formation of hydrogen bonds, displacement of water molecules from binding pockets, or modification of membrane lipids. Therefore, a comprehensive understanding of 2-pyridyloxy-phenol's biological activity requires a multi-faceted approach that connects its fundamental chemical properties to its interactions with specific biomolecules and the resulting cellular responses.
No Publicly Available Research Found on the Antineoplastic Potential of 2- mdpi.comPyridyloxy-phenol
Following a comprehensive search of scientific literature and databases, no specific research findings on the chemical compound “2- mdpi.comPyridyloxy-phenol” and its mechanisms of cell activity modulation, particularly in relation to antineoplastic potential, could be identified.
The inquiry sought to detail the molecular interactions and biological activity mechanisms of this specific compound, with a focus on its potential to modulate cellular activities in the context of cancer. However, the search did not yield any scholarly articles, peer-reviewed papers, or clinical studies pertaining to "2- mdpi.comPyridyloxy-phenol."
While extensive research exists on the broader classes of compounds such as phenols and pyridine derivatives, which have been investigated for their potential anticancer properties, the specific ether linkage of a pyridyloxy group at the 2-position of a phenol ring in "2- mdpi.comPyridyloxy-phenol" does not appear to be a subject of published research in the field of oncology.
General studies on phenolic compounds have explored their potential to induce apoptosis (programmed cell death), inhibit cell proliferation, and modulate various signaling pathways involved in cancer development. Similarly, various pyridine-containing compounds have been synthesized and evaluated as potential topoisomerase inhibitors or kinase inhibitors. However, without specific studies on "2- mdpi.comPyridyloxy-phenol," any discussion of its biological activity would be purely speculative and would not meet the required standards of scientific accuracy.
Therefore, it is not possible to provide an article structured around the requested outline, including data tables and detailed research findings, as no such data for "2- mdpi.comPyridyloxy-phenol" is currently available in the public domain. Further research would be required to determine if this specific compound possesses any of the cellular modulating or antineoplastic activities of interest.
Agricultural and Environmental Applications of 2 1 Pyridyloxy Phenol and Its Derivatives
Herbicidal Properties and Plant Growth Regulation
Derivatives of 2-pyridyloxyphenol are notable for their dual-function capabilities, acting as both herbicides and plant growth regulators. This versatility stems from their chemical structures, which can be modified to target specific biological pathways in plants.
A significant application of pyridyloxy-phenol derivatives is in the selective control of weeds in various crops. These compounds, particularly those belonging to the aryloxyphenoxypropionate class and related heterocyclic structures, are effective against a range of both broadleaf and grass weeds. nih.gov Their selectivity allows for the removal of unwanted vegetation without harming the desired crops, a crucial aspect of modern agriculture. mdpi.com
Research has identified several potent herbicidal derivatives. For instance, a series of 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acid derivatives demonstrated strong post-emergence herbicidal activity. nih.gov Similarly, novel 2-(2-oxo-3-(pyridin-2-yl)-2,3-dihydrobenzo[d]thiazol-6-yloxy)propanoic acid derivatives have shown complete growth inhibition of key broadleaf weeds. nih.gov The efficacy of these compounds often depends on specific structural features; for example, the presence of a trifluoromethyl group at the 5-position of the pyridine (B92270) ring has been found to be crucial for high herbicidal activity. nih.govnih.gov
The following table summarizes the herbicidal efficacy of selected pyridyloxy-phenol derivatives against various weed species based on greenhouse and laboratory assays.
| Derivative Class | Target Weed Species | Efficacy/Inhibition Rate | Reference |
| Phenylpyridine-containing pyrazoles | Digitaria sanguinalis (Large crabgrass) | 50-60% inhibition | mdpi.com |
| Phenylpyridine-containing pyrazoles | Abutilon theophrasti (Velvetleaf) | 50-60% inhibition | mdpi.com |
| Phenylpyridine-containing pyrazoles | Setaria viridis (Green foxtail) | 50% inhibition | nih.gov |
| 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)propanoates | Amaranthus retroflexus (Redroot pigweed) | 100% inhibition at 75 g ha⁻¹ | nih.gov |
| 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)propanoates | Abutilon theophrasti (Velvetleaf) | 100% inhibition at 75 g ha⁻¹ | nih.gov |
| 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)propanoates | Portulaca oleracea (Common purslane) | 100% inhibition at 75 g ha⁻¹ | nih.gov |
| Pyrido[2,3-d]pyrimidines | Agrostis stolonifera (Bentgrass) | Good activity (4-5 ranking on a 0-5 scale) | nih.gov |
Plant growth regulators (PGRs) are chemical substances used to modify plant growth processes. evitachem.commdpi.com The pyridyloxy-phenol derivatives often exert their effects by mimicking or interfering with natural plant hormones, also known as phytohormones. agronomyjournals.comnih.gov
A primary mechanism of action for some of these derivatives is auxin mimicry. Auxins are a class of phytohormones that control essential growth processes, including cell elongation, shoot growth, and root initiation. agronomyjournals.comresearchgate.net At low concentrations, synthetic auxins can be used to promote growth. However, at higher concentrations, they can induce rapid, uncontrolled, and disorganized growth in susceptible plants, particularly broadleaf weeds, ultimately leading to their death. evitachem.comagronomyjournals.com Several herbicidal compounds with a pyridine structure have been noted to produce these classic auxin-like symptoms on broadleaf weeds.
Other related compounds, such as those in the "fop" herbicide group (fenoxy-phenoxy analogues), act by inhibiting the enzyme acetyl-CoA carboxylase (ACCase). This enzyme is vital for fatty acid synthesis, a process essential for cell membrane formation and plant growth. The inhibition of ACCase disrupts the production of new plant tissues, leading to the death of the weed. Their selectivity for grasses is due to targeting the specific form of the enzyme found only in the plastids of grass species.
Insecticidal and Pesticidal Applications
In addition to their effects on plants, many 2-pyridyloxyphenol derivatives are highly effective insecticides and pesticides. They act on the endocrine and nervous systems of insects, providing a targeted approach to pest management.
A key insecticidal mechanism for certain 2-pyridyloxyphenol derivatives is the mimicry of juvenile hormone (JH). jst.go.jpscielo.br JH is a critical hormone that regulates insect development, controlling metamorphosis and maturation. growcycle.com The derivative pyriproxyfen (B1678527), which contains a 4-phenoxyphenyl (RS)-2-(2-pyridyloxy) propyl ether structure, is a potent juvenile hormone analog. growcycle.com
Pyriproxyfen functions by binding to the same receptors as the natural JH in the insect's body, but it sends an incorrect signal that disrupts the normal developmental process. growcycle.com This interference prevents the insect from molting correctly or progressing to the next life stage, such as from larva to pupa or pupa to adult. scielo.brgrowcycle.com As a result, treated insects often die before reaching maturity or emerge as sterile or malformed adults incapable of reproduction. growcycle.com This mode of action effectively controls pest populations by halting their life cycle. pomais.comresearchgate.net
Derivatives of 2-pyridyloxyphenol have demonstrated efficacy against a wide range of arthropod pests, making them valuable tools in integrated pest management programs. Pyriproxyfen is recognized as a broad-spectrum insect growth regulator. pomais.comresearchgate.net It is used in agriculture and public health to control a variety of pests, including whiteflies, scale insects, aphids, mosquitoes, fleas, and cockroaches. growcycle.comresearchgate.netwho.int
Furthermore, research into other related structures, such as 2-phenylpyridine (B120327) derivatives, has shown significant insecticidal activity against multiple pest types. Studies have demonstrated their effectiveness against sucking pests like the cowpea aphid (Aphis craccivora) and the carmine (B74029) spider mite (Tetranychus cinnabarinus). mdpi.comgrafiati.commdpi.com The ability of these compounds to target pests from different orders, such as Hemiptera (aphids, whiteflies), Diptera (mosquitoes), Siphonaptera (fleas), and Blattodea (cockroaches), underscores their broad-spectrum nature. researchgate.net
Derivatives of 2-pyridyloxyphenol have been specifically evaluated for their effectiveness against destructive lepidopteran pests like the armyworm. The armyworm caterpillar is a significant pest of numerous crops, including corn, sorghum, and pastures.
Studies on novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties have shown remarkable efficacy against the armyworm Mythimna separata. mdpi.comgrafiati.com In laboratory bioassays, several of these compounds achieved 100% inhibition against the pest. mdpi.comresearchgate.net
The following table details the insecticidal activity of specific 2-phenylpyridine derivatives against Mythimna separata.
| Compound ID | Concentration (mg/L) | Inhibition Rate (%) | Reference |
| 5a | 500 | 100 | mdpi.com |
| 5d | 500 | 100 | mdpi.com |
| 5g | 500 | 100 | mdpi.com |
| 5h | 500 | 100 | mdpi.com |
| 5k | 500 | 100 | mdpi.com |
Additionally, the juvenile hormone analog pyriproxyfen has been tested against the fall armyworm, Spodoptera frugiperda. While some studies indicate it can contribute to mortality, others have found it to be less effective than certain other classes of insecticides for controlling this specific pest. journal-innovations.comentomoljournal.comtandfonline.com For instance, one study found pyriproxyfen resulted in a 67.42% mortality rate in early instar larvae, which was lower than abamectin (B1664291) and deltamethrin. journal-innovations.com Another study also ranked a pyriproxyfen combination product as having lower relative toxicity against S. frugiperda compared to formulations containing spinetoram (B1464634) or chlorantraniliprole. entomoljournal.com
Fungicidal Use in Agriculture
Phenolic compounds, including derivatives of 2- who.intpyridyloxy-phenol, have garnered attention for their potential as fungicidal agents in agriculture. Research has shown that certain phenolic extracts and synthesized derivatives exhibit significant antifungal activity against various plant pathogens. For instance, (poly)phenol-rich extracts from agricultural byproducts like grape cane have demonstrated the ability to reduce the severity of downy mildew, a disease caused by the fungus Plasmopara viticola. nih.gov These extracts, when formulated, have shown a dose-dependent reduction in disease severity in greenhouse trials. nih.gov
The fungicidal potential of phenolic compounds is often linked to their chemical structure. For example, studies on 2-allylphenol (B1664045) and its derivatives have shown that modifications to the aromatic ring can significantly impact their antifungal efficacy against the phytopathogenic fungus Botrytis cinerea. mdpi.com Similarly, extracts from Capsicum chinense (habanero pepper), which contain various phenolic compounds, have demonstrated inhibitory effects against fungi such as Sclerotinia sclerotiorum, Rhizopus stolonifer, and Colletotrichum gloeosporioides. scielo.br The ethyl acetate (B1210297) extract, in particular, showed high inhibition of mycelial growth for all three fungi at certain concentrations. scielo.br
Furthermore, synthetic derivatives incorporating the pyridyloxy-phenol structure are being developed and investigated for their fungicidal properties. For example, 2, 5-disubstituted-4-pyridinyloxy-substituted-phenyl-amidine derivatives have been the subject of patent applications for their use as fungicide active agents. google.com Similarly, the synthesis of novel 2-(5-(trifluoromethyl)pyridyloxymethyl)-1,3,4-oxadiazoles has been explored, with preliminary bioassays indicating potential fungicidal activities against several agricultural fungi. researchgate.net These findings highlight the ongoing interest in leveraging the chemical properties of pyridyloxy-phenol derivatives for the development of new agricultural fungicides.
Environmental Fate and Bioremediation Studies
The environmental fate of 2- who.intpyridyloxy-phenol and its derivatives is influenced by a combination of biological and chemical degradation processes. These compounds can enter the environment through their application in agriculture and other uses.
Biodegradation Pathways and Kinetics
The biodegradation of phenolic compounds, including pyridyloxy-phenols, is a critical process in their environmental dissipation. Microbial communities in soil and water play a significant role in breaking down these compounds. The rate of biodegradation can vary depending on environmental conditions and the specific chemical structure of the derivative.
For instance, the insecticide pyriproxyfen, a derivative of 2- who.intpyridyloxy-phenol, degrades rapidly in soil under aerobic conditions, with a half-life ranging from 6.4 to 36 days. who.int In aerobic lake water-sediment systems, pyriproxyfen's half-life was observed to be between 16 and 21 days. who.int The degradation of pyriproxyfen in soil is influenced by factors such as temperature and the presence of other substances like fertilizers. nih.gov For example, one study showed that the half-life of pyriproxyfen in a clay loam soil increased with higher initial concentrations. nih.gov
The degradation kinetics of phenolic compounds often follow established models. For example, the degradation of phenol (B47542) by certain bacterial strains has been shown to follow Monod kinetics. nih.gov Studies have identified various microorganisms, including species of Pseudomonas, Bacillus, and Rhodococcus, that are capable of degrading phenolic compounds. nih.govfrontiersin.org
Table: Half-life of Pyriproxyfen in Different Environmental Conditions
| Environmental Matrix | Condition | Half-life |
| Soil | Aerobic | 6.4–36 days |
| Lake water–sediment system | Aerobic | 16–21 days |
| Sandy clay loam soil | Aerobic, 25°C | 28 days |
| Clay loam soil (1 mg/kg) | 25°C | 4.80 days |
| Clay loam soil (5 mg/kg) | 25°C | 43.74 days |
| Clay loam soil (10 mg/kg) | 25°C | 48.27 days |
This table presents data on the degradation half-life of pyriproxyfen, a derivative of 2- who.intpyridyloxy-phenol, under various environmental conditions. Data sourced from who.intnih.gov.
Photolytic and Chemical Degradation in Environmental Matrices
In addition to biodegradation, photolytic and chemical processes contribute to the degradation of pyridyloxy-phenols in the environment. Photodegradation, or the breakdown of compounds by sunlight, can be a significant pathway for dissipation, particularly in aquatic environments and on plant or soil surfaces. pjoes.com
For pyriproxyfen, photolytic half-lives in sterilized distilled water and sterilized lake water were estimated to be 17.5 and 21 days, respectively. who.int Another study on the herbicide 2,4-D, a related chlorophenoxy compound, found that its degradation was significantly enhanced by UV light, especially in the presence of an oxidant like hydrogen peroxide. umsha.ac.ir The rate of photolysis is influenced by factors such as the intensity of sunlight and the properties of the environmental matrix. pjoes.com
Hydrolysis, the chemical breakdown of a compound due to reaction with water, can also play a role. However, for some pyridyloxy-phenol derivatives like pyridalyl, the compound is stable to hydrolysis. epa.gov The degradation of these compounds in water-sediment systems is a complex interplay of both biotic and abiotic processes. For example, a study on flumioxazin (B1672886) showed rapid degradation in the overlying waters of a water-sediment system, with different major degradates forming under illuminated versus dark conditions. acs.org
Microbial Metabolism of Pyridyloxy-phenols (e.g., meta-cleavage pathway)
Microorganisms have evolved specific metabolic pathways to break down aromatic compounds like phenols. A common initial step in the aerobic degradation of phenol is its conversion to catechol by the enzyme phenol hydroxylase. researchgate.netmdpi.com From catechol, the aromatic ring can be cleaved through two primary pathways: the ortho-cleavage pathway and the meta-cleavage pathway. researchgate.netfrontiersin.org
In the meta-cleavage pathway, the enzyme catechol 2,3-dioxygenase cleaves the catechol ring at a position adjacent to the two hydroxyl groups. frontiersin.org This results in the formation of 2-hydroxymuconic semialdehyde, which is then further metabolized into intermediates of central metabolic pathways like the Krebs cycle. frontiersin.org Several studies have identified the meta-cleavage pathway as a key route for the degradation of phenols and their derivatives by various bacteria, including species of Rhodococcus and Pseudomonas. frontiersin.orgjeeng.net
The presence and activity of these catabolic pathways are crucial for the bioremediation of environments contaminated with phenolic compounds. Metagenomic analysis of microbial communities in wastewater treatment plants has revealed the prevalence of genes encoding enzymes for both ortho- and meta-cleavage of catechol, highlighting the importance of these pathways in the removal of phenolic pollutants. mdpi.comnih.gov
Detection and Monitoring of Pyridyloxy-phenols in Environmental Samples
Due to their potential environmental impact, the detection and monitoring of pyridyloxy-phenols and related compounds in environmental samples such as water and soil are essential. Various analytical methods have been developed to achieve the low detection limits required by environmental quality standards. mdpi.com
Emerging Research Directions and Future Perspectives
Rational Design of Next-Generation Pyridyloxy-Phenol Analogs
The core structure of 2-(4-pyridyloxy)phenol serves as a versatile scaffold for the rational design of new analogs with tailored properties. By systematically modifying its phenolic and pyridinic rings, researchers aim to enhance potency, selectivity, and pharmacokinetic profiles for various biological targets. Key strategies involve the introduction of diverse functional groups at specific positions on the aromatic rings. For instance, adding electron-withdrawing groups like halogens or nitro groups can modulate the compound's acidity and electronic distribution, potentially influencing its binding affinity to target proteins. Conversely, incorporating electron-donating groups such as alkyl or alkoxy moieties can alter its lipophilicity and metabolic stability.
Computational modeling plays a pivotal role in this design process, enabling the prediction of how structural changes will affect the molecule's interaction with biological systems. This in-silico approach allows for the pre-screening of numerous virtual compounds, prioritizing the synthesis of those with the most promising predicted activity and thereby accelerating the discovery pipeline.
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational and experimental techniques is crucial for unlocking the full potential of 2-(4-pyridyloxy)phenol and its derivatives. Advanced computational methods, such as quantum mechanics (QM) and molecular dynamics (MD) simulations, provide deep insights into the molecule's conformational flexibility, electronic properties, and intermolecular interactions at an atomic level. These theoretical predictions can then be validated and refined through sophisticated experimental techniques.
High-resolution analytical methods, including X-ray crystallography and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for determining the precise three-dimensional structure of these compounds and their complexes with biological macromolecules. Furthermore, advanced mass spectrometry techniques are being employed to study their metabolic pathways and identify potential degradation products, offering a comprehensive understanding of their in-vivo behavior. This integrated approach ensures a robust and detailed characterization of novel pyridyloxy-phenol analogs.
Exploration of Novel Non-Therapeutic Biological Functions
Beyond its potential therapeutic applications, the unique chemical properties of 2-(4-pyridyloxy)phenol make it a candidate for various non-therapeutic biological functions. Its ability to interact with metal ions suggests potential applications in the development of selective sensors for environmental monitoring or as a tool for studying metalloproteins. The compound’s inherent fluorescence, or the fluorescence of its derivatives, could be harnessed for bio-imaging applications, allowing for the visualization of specific cellular structures or processes.
Furthermore, the pyridyloxy-phenol scaffold may find utility in agricultural science. Research could explore its potential as a plant growth regulator or as a component in the development of novel, targeted pesticides. These non-therapeutic avenues represent a significant area for future research, expanding the applicability of this versatile chemical structure.
Development of Sustainable Synthetic Strategies for Scalability
As interest in 2-(4-pyridyloxy)phenol and its analogs grows, the development of efficient, cost-effective, and environmentally friendly synthetic methods becomes paramount. Traditional synthetic routes often rely on harsh reaction conditions and the use of hazardous reagents. Modern research is focused on creating "green" synthetic pathways that minimize waste and energy consumption.
Key areas of innovation include the use of catalysis, particularly with earth-abundant metals, to facilitate the ether bond formation. Flow chemistry is another promising approach, offering improved reaction control, higher yields, and enhanced safety for large-scale production. The development of one-pot synthesis procedures, where multiple reaction steps are carried out in a single reactor, further contributes to the sustainability and efficiency of producing these compounds.
Cross-Disciplinary Research Opportunities
The multifaceted nature of 2-(4-pyridyloxy)phenol opens up numerous opportunities for collaboration across different scientific disciplines. Medicinal chemists can work alongside computational biologists to design and synthesize novel therapeutic agents. Materials scientists can explore the incorporation of these compounds into new polymers or functional materials with unique optical or electronic properties.
Collaboration with environmental scientists could lead to the development of new sensors for pollutant detection, while partnerships with agricultural researchers could uncover new applications in crop science. These cross-disciplinary efforts are essential for fully exploring the diverse potential of the 2-(4-pyridyloxy)phenol scaffold and translating fundamental research into practical, real-world applications.
Q & A
Q. What are the common synthetic routes for 2-[4]Pyridyloxy-phenol, and what factors influence reaction efficiency?
The synthesis of this compound typically involves nucleophilic aromatic substitution or coupling reactions. For example, a pyridyloxy group can be introduced to a phenol derivative via reaction conditions that favor oxygen-based nucleophiles, such as using potassium carbonate as a base in polar aprotic solvents like dimethyl sulfoxide (DMSO) . Key factors affecting efficiency include:
- Reagent purity : Impurities in starting materials (e.g., [4-hydroxyphenyl]methanol) can lead to side reactions.
- Temperature control : Reactions often require heating under reflux (e.g., 80–100°C) to activate aromatic rings .
- Catalysts : Transition metals like copper(I) iodide may enhance coupling efficiency in Ullmann-type reactions .
Q. How is the structure of this compound confirmed using spectroscopic methods?
Structural confirmation relies on a combination of techniques:
- NMR spectroscopy :
- ¹H NMR : Aromatic protons from the pyridine and phenol rings appear as distinct multiplets in the δ 6.8–8.5 ppm range. The hydroxymethyl group (-CH2OH) shows a triplet near δ 4.6 ppm .
- ¹³C NMR : The pyridyl carbons resonate between δ 120–150 ppm, while the phenolic oxygen-bearing carbon appears near δ 155 ppm .
- IR spectroscopy : A broad O-H stretch (~3200 cm⁻¹) and C-O-C ether vibrations (~1250 cm⁻¹) are characteristic .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities or physicochemical properties of this compound?
Discrepancies often arise from variations in experimental design or sample purity. To address these:
- Reproducibility checks : Replicate studies using identical synthetic protocols (e.g., solvent purity, reaction time) .
- Analytical validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and HPLC to assess purity (>95%) .
- Meta-analysis : Compare data across peer-reviewed studies, noting differences in assay conditions (e.g., cell lines, concentration ranges) .
Q. What computational approaches are recommended for modeling the electronic properties of this compound?
- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to predict frontier molecular orbitals (HOMO/LUMO), which correlate with reactivity and spectroscopic behavior .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, focusing on hydrogen bonding with the pyridyloxy and phenolic groups .
- Solvent effects : Incorporate polarizable continuum models (PCM) to account for solvent interactions in aqueous or DMSO environments .
Q. What are the best practices for refining the crystal structure of this compound using SHELX?
- Data collection : Use high-resolution X-ray diffraction data (resolution < 1.0 Å) to resolve electron density maps for the pyridyl and phenolic moieties .
- Refinement steps :
- Validation tools : Check for crystallographic outliers (e.g., R-factor > 5%) using Coot or PLATON .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
